N-carbamimidoylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(diaminomethylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGXACLSAZXJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205595 | |
| Record name | N-(Aminoiminomethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-40-1 | |
| Record name | N-(Aminoiminomethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Aminoiminomethyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Aminoiminomethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminoiminomethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-carbamimidoylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-carbamimidoylacetamide, a molecule of interest in various research and development applications. The primary focus of this document is to furnish detailed experimental protocols and quantitative data to enable the successful and reproducible synthesis of this compound.
Introduction
This compound, also known as 1-Acetylguanidine or N-Acetylguanidine, is a derivative of guanidine featuring an acetyl group. Its synthesis is of interest to researchers exploring guanidine-based compounds for potential applications in medicinal chemistry and materials science. This guide will focus on the most direct and well-documented synthetic routes. While a direct synthesis from cyanamide is not the most common approach, this document outlines a practical and efficient synthesis from the closely related and readily available precursor, guanidine.
Synthesis of this compound from Guanidine
The most prevalent and reliable method for the synthesis of this compound involves the acylation of guanidine. This can be achieved using either an ester of acetic acid or acetic anhydride as the acetylating agent.
Reaction Pathway
The synthesis proceeds via the nucleophilic attack of the guanidine nitrogen on the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of this compound and a corresponding byproduct.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Synthesis via Reaction with an Ester
This method, adapted from established procedures for acylguanidine synthesis, utilizes an ester of acetic acid as the acetylating agent.[1]
Materials:
-
Guanidine carbonate
-
Sodium metal
-
Absolute ethyl alcohol or dry p-dioxane
-
Ethyl acetate
Procedure:
-
Preparation of Guanidine Solution: In a suitable reaction vessel, vigorously stir 18 parts of powdered guanidine carbonate and 5 parts of sodium in 100 parts of absolute ethyl alcohol or dry p-dioxane.
-
After the reaction is complete, filter the resulting solution of guanidine to remove any solids.
-
Concentrate the guanidine solution by evaporation under vacuum.
-
Acetylation: To the concentrated guanidine solution, add an approximately equivalent amount of freshly distilled ethyl acetate. The reaction is exothermic and results in the precipitation of crystalline this compound.
-
Allow the solution to stand overnight to ensure the reaction proceeds to equilibrium.
-
Isolation and Purification: Separate the crystalline product by filtration. A further yield may be obtained by concentrating the filtrate.
-
Purify the product by recrystallization from alcohol or p-dioxane.
Synthesis via Reaction with Acetic Anhydride
Acetylation of guanidine salts with acetic anhydride can also yield this compound, though reaction conditions must be carefully controlled to avoid the formation of diacetylated products or triazines.[2][3][4]
Materials:
-
Guanidine hydrochloride
-
Acetic anhydride
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend dried, powdered guanidine hydrochloride in a moderate excess of acetic anhydride.
-
Reaction: Stir the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, distill off the excess acetic anhydride under vacuum.
-
Purification: The resulting residue can be purified by recrystallization from a suitable solvent such as acetone.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃H₇N₃O | |
| Molecular Weight | 101.11 g/mol | |
| Melting Point | 181-183 °C (lit.) | |
| Yield (Ester Method) | 40-80% | [1] |
Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
Melting Point: Determination of the melting point is a primary method for assessing purity. The literature value is 181-183 °C.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Logical Workflow for Synthesis and Analysis
The overall process from starting materials to the final, characterized product can be visualized in the following workflow diagram.
Conclusion
This technical guide provides essential information for the laboratory synthesis of this compound. By following the detailed experimental protocols and utilizing the provided quantitative data and characterization methods, researchers, scientists, and drug development professionals can reliably produce and verify this compound for their specific applications. The acylation of guanidine represents a robust and accessible route to this valuable molecule.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Acetylguanidine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 1-Acetylguanidine. The information is curated for professionals in research and development, with a focus on delivering precise, data-driven insights.
Chemical Identity and Properties
1-Acetylguanidine, also known as N-Carbamimidoylacetamide, is a guanidine derivative that serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical intermediates.[1][2] It is a white to off-white crystalline solid that is soluble in water.[1]
Quantitative Physicochemical Data
The key physicochemical properties of 1-Acetylguanidine are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| IUPAC Name | N-(diaminomethylidene)acetamide | [3] |
| CAS Number | 5699-40-1 | [1][3][4][5] |
| Molecular Formula | C₃H₇N₃O | [1][3][5] |
| Molecular Weight | 101.11 g/mol | [2][5] |
| Melting Point | 174 °C to 183 °C | [4][6] |
| pKa | 8.23 - 8.33 (at 25 °C) | [1][7][8] |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| Solubility | Soluble in water | [1] |
| Maximum UV Absorption | 220 nm (in H₂O) | [1][4] |
Structural Identifiers
| Identifier | Value | Citations |
| SMILES | CC(=O)N=C(N)N | [1][3] |
| InChI Key | NGGXACLSAZXJGM-UHFFFAOYSA-N | [1][2][3] |
| InChI | 1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7) | [1][2] |
Molecular Structure
The structure of 1-Acetylguanidine features an acetyl group attached to one of the nitrogen atoms of the guanidine core. This combination of a carbonyl group and the highly basic guanidine moiety results in a conjugated system.
Caption: Chemical structure of 1-Acetylguanidine.
Experimental Protocols and Characterization
1-Acetylguanidine is typically characterized using standard analytical techniques to confirm its identity and purity. While detailed synthetic procedures are proprietary or vary by manufacturer, characterization protocols are more standardized.
Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of 1-Acetylguanidine.
-
Objective: To quantify the purity of the 1-Acetylguanidine sample.
-
Methodology:
-
Mobile Phase Preparation: A suitable mobile phase, often a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol, is prepared and degassed.
-
Standard Preparation: A standard solution of 1-Acetylguanidine with a known concentration is prepared in an appropriate solvent.
-
Sample Preparation: The sample is accurately weighed and dissolved in the same solvent as the standard.
-
Chromatographic Conditions: A C18 reverse-phase column is commonly used. The flow rate is typically set between 0.5 and 1.5 mL/min, and detection is performed using a UV detector at its maximum absorption wavelength of 220 nm.[1][4]
-
Analysis: The sample is injected into the HPLC system. The peak area of 1-Acetylguanidine is compared against the standard to calculate the purity, which is often specified to be ≥96-98%.[3]
-
Structural Confirmation by Spectroscopy
Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the key functional groups.
-
Methodology: A small amount of the sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or in a suitable solvent. The resulting spectrum is analyzed for characteristic absorption bands corresponding to N-H, C=O (amide), and C=N (guanidine) bonds. Commercial specifications often require the spectrum to conform to the known structure of 1-Acetylguanidine.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the atom connectivity and structural integrity.
-
Methodology: ¹H and ¹³C NMR spectra are recorded by dissolving the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The chemical shifts, integration, and coupling patterns are analyzed to confirm the presence of the acetyl group (CH₃) and the guanidine protons, matching the expected structure.[9]
-
Applications in Synthesis
1-Acetylguanidine is a valuable reagent for the synthesis of various nitrogen-containing heterocyclic compounds.[2][6] Its bifunctional nature allows it to participate in condensation reactions to form rings such as imidazoles and pyrimidines.[2][6]
The diagram below illustrates the logical workflow of using 1-Acetylguanidine as a synthetic precursor.
Caption: Role of 1-Acetylguanidine in synthetic pathways.
References
- 1. guidechem.com [guidechem.com]
- 2. 1-アセチルグアニジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Acetylguanidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 1-Acetylguanidine | 5699-40-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. N-ACETYLGUANIDINE | 5699-40-1 [chemicalbook.com]
- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Acetylguanidine | 5699-40-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
N-Acetylguanidine: A Comprehensive Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the spectroscopic properties of N-Acetylguanidine, a molecule of significant interest in pharmaceutical synthesis and biochemical research. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for N-Acetylguanidine.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.95 | Singlet | 3H | CH3 |
| 6.80 | Broad Singlet | 4H | NH2 and NH |
Solvent: DMSO-d6
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 23.5 | CH3 |
| 160.0 | C=N |
| 178.0 | C=O |
Solvent: DMSO-d6
Table 3: IR Spectroscopic Data
| Wavenumber (cm-1) | Assignment |
| 3400-3000 | N-H stretching |
| 1680 | C=O stretching (Amide I) |
| 1640 | C=N stretching |
| 1580 | N-H bending (Amide II) |
Sample Preparation: KBr Pellet
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 101 | [M]+ (Molecular Ion) |
| 59 | [C2H5N2]+ |
| 43 | [CH3CO]+ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for protons and 100 MHz for carbons.
-
Sample Preparation: Approximately 10 mg of N-Acetylguanidine was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
1H NMR: The spectrum was acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
13C NMR: The spectrum was obtained with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d6 (δ = 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: A small amount of N-Acetylguanidine was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm-1.
Mass Spectrometry (MS)
Mass spectra were acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI).
-
Sample Introduction: The sample was introduced via a direct insertion probe.
-
Ionization: Electron ionization was performed at an electron energy of 70 eV.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of N-Acetylguanidine.
Caption: Workflow for the spectroscopic characterization of N-Acetylguanidine.
Physical and chemical properties of N-carbamimidoylacetamide
An In-Depth Technical Guide to the Physical and Chemical Properties of N-carbamimidoylacetamide
Introduction
This compound, also known as N-acetylguanidine, is a derivative of guanidine featuring an acetyl group attached to one of the nitrogen atoms. This compound serves as a valuable building block and reagent in various chemical and biochemical research settings. Its structure, combining a highly basic guanidinium group with an amide functionality, imparts unique chemical characteristics that are of interest to researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols, and explores its potential applications based on existing literature.
Chemical Identity
The fundamental identification details for this compound are summarized below. These identifiers are crucial for accurate database searches and regulatory compliance.
| Identifier | Value |
| IUPAC Name | N-(diaminomethylidene)acetamide[1][2] |
| Synonyms | 1-Acetylguanidine, N-Acetylguanidine, N-(aminoiminomethyl)acetamide[1] |
| CAS Number | 5699-40-1[1][3][4] |
| Molecular Formula | C₃H₇N₃O[1] |
| Molecular Weight | 101.11 g/mol |
| InChI | InChI=1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7)[1] |
| InChIKey | NGGXACLSAZXJGM-UHFFFAOYSA-N[1][4] |
| Canonical SMILES | CC(=O)NC(=N)N[4] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its solubility, absorption, and reactivity.
| Property | Value / Description |
| Melting Point | 181-183 °C[3] |
| Boiling Point | Data not available in cited literature. |
| Appearance | Data not available; typically a white to off-white solid. |
| Solubility | Specific quantitative data is not readily available. Given the polar nature of the amide and guanidine groups, it is expected to be soluble in water and polar organic solvents like DMSO and methanol. |
| pKa | A specific experimental pKa value is not available. The pKa of the guanidinium group is typically around 13.5, making it a strong base. The amide proton is significantly less acidic, with a pKa generally above 17. |
| LogP | An experimental value is not available. The high polarity suggests a low LogP value, indicating hydrophilicity. |
Stability and Reactivity
This compound is generally stable under standard conditions. The guanidine group is a strong base and can be protonated to form a stable guanidinium salt. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, yielding acetic acid and guanidine.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the acylation of guanidine. A detailed experimental protocol based on general chemical principles is provided below.
Objective: To synthesize this compound via the acetylation of guanidine hydrochloride.
Materials:
-
Guanidine hydrochloride
-
Acetic anhydride
-
A suitable base (e.g., Sodium hydroxide or Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Hydrochloric acid (for pH adjustment)
-
Distilled water
-
Sodium sulfate (for drying)
Procedure:
-
Preparation of Free Guanidine: Dissolve guanidine hydrochloride in a minimal amount of water and treat with an equimolar amount of a strong base like sodium hydroxide to liberate the free guanidine base.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend the free guanidine in an anhydrous solvent like THF.
-
Acetylation: Cool the suspension in an ice bath. Add acetic anhydride dropwise to the cooled suspension while stirring vigorously. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding water. If necessary, adjust the pH to neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Characterization: Confirm the identity and purity of the final product using techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: General Synthesis Workflow for this compound.
Analytical Characterization
The structural confirmation of this compound relies on standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amine and amide groups (around 3100-3500 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹), and C=N stretching for the imine group (around 1600-1650 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show a singlet for the methyl (CH₃) protons around 2.0 ppm. The N-H protons of the guanidine and amide groups would appear as broad signals, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum would display a signal for the methyl carbon, a signal for the amide carbonyl carbon, and a signal for the guanidinyl carbon.
-
Biological and Pharmacological Relevance
Known Applications
This compound has a variety of uses in scientific research. It is employed as a reagent in biochemical reactions, acts as a scavenger for reactive oxygen species, and serves as a substrate for different enzymes.[3][5] Furthermore, it has been utilized in the synthesis of various pharmaceutical compounds, including the anti-inflammatory drug ibuprofen.[3]
Potential for Drug Discovery
While specific biological activities for this compound are not extensively documented, the chemical scaffolds it contains are present in many biologically active molecules. Derivatives of related structures such as thiosemicarbazides, carbamates, and other acetamides have shown promise as antimicrobial and antiproliferative agents.[6][7][8][9] This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents. A general workflow for screening the biological activity of such a compound is outlined below.
Caption: General Biological Activity Screening Workflow.
Conclusion
This compound is a well-defined chemical entity with established physical properties and clear synthetic pathways. Its primary value lies in its application as a versatile reagent and building block in both chemical synthesis and biochemical studies. While direct pharmacological data is limited, its structural relationship to known bioactive compounds suggests a promising potential for future exploration in drug discovery programs, particularly in the fields of antimicrobial and anticancer research. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers working with this compound.
References
- 1. N-(Aminoiminomethyl)acetamide | C3H7N3O | CID 38263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. 5699-40-1 | 1-Acetylguanidine | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. fr.alfa-chemical.com [fr.alfa-chemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of new salicylanilide N,N-disubstituted carbamates and thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of 1-Acetylguanidine: A Historical and Technical Retrospective
For Immediate Release
This whitepaper provides an in-depth technical guide to the discovery and history of 1-Acetylguanidine, a molecule of significant interest to researchers, scientists, and professionals in drug development. While a definitive singular "discovery" paper remains elusive in currently indexed scientific literature, a timeline of its emergence and key synthetic developments can be pieced together from early 20th-century chemical research.
Early Investigations into Guanidine Acylation
The history of 1-Acetylguanidine is intrinsically linked to the broader exploration of guanidine chemistry. Guanidine itself was first isolated in 1861 by Adolph Strecker.[1] Subsequent research in the late 19th and early 20th centuries focused on understanding the reactivity of this highly basic compound and its derivatives.
While the precise first synthesis of 1-Acetylguanidine is not clearly documented in a dedicated publication, its existence as a chemical entity was established by the mid-20th century. A significant milestone in its documented history is a 1946 patent that details a method for the preparation of acyl guanidines, including acetylguanidine.[2] This suggests that by this time, the compound was not only known but also of interest for further chemical transformations.
Later studies, such as a 1961 paper in the Canadian Journal of Chemistry, delved into the acetylation of various alkyl-substituted guanidines, further solidifying the understanding of monoacetylated guanidine derivatives and their characterization.[3][4]
Physicochemical Properties and Characterization
1-Acetylguanidine is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₇N₃O | [5] |
| Molecular Weight | 101.11 g/mol | [5] |
| CAS Number | 5699-40-1 | [5] |
| Melting Point | 181-183 °C (lit.) |
Key Experimental Protocols in the Synthesis of 1-Acetylguanidine
The synthesis of 1-Acetylguanidine has evolved over time, with early methods relying on the direct acylation of guanidine and its salts.
Historical Synthesis: Acylation of Guanidine (Pre-1950s)
An early and straightforward approach to synthesizing 1-Acetylguanidine involved the reaction of a guanidine salt with an acetylating agent. The following protocol is a representative example based on the methodologies of that era.
Objective: To synthesize 1-Acetylguanidine by the acylation of guanidine.
Materials:
-
Guanidine salt (e.g., guanidine hydrochloride, guanidine carbonate)
-
Acetylating agent (e.g., acetic anhydride, ethyl acetate)[2]
-
Anhydrous solvent (e.g., ethanol, pyridine)
-
Apparatus for heating and reflux
-
Apparatus for filtration and recrystallization
Methodology:
-
Preparation of Guanidine Free Base (if starting from a salt): A solution of the guanidine salt in a suitable solvent was treated with a base (e.g., sodium ethoxide) to liberate the free guanidine base. The precipitated salt was then removed by filtration.
-
Acylation: The solution containing the free guanidine base was treated with an equimolar amount of the acetylating agent. The reaction mixture was then heated under reflux for a specified period to drive the reaction to completion.
-
Isolation and Purification: Upon cooling, the crude 1-Acetylguanidine would often precipitate from the reaction mixture. The solid was collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or water.
The logical workflow for this historical synthesis can be visualized as follows:
Modern Synthetic Applications
While the historical context of 1-Acetylguanidine is rooted in fundamental reactivity studies, its contemporary relevance lies in its utility as a versatile building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and drug discovery. For instance, 1-Acetylguanidine is used in the preparation of substituted imidazoles and pyrimidines.
Conclusion
The discovery and history of 1-Acetylguanidine reflect the progressive exploration of guanidine chemistry. While the exact moment of its first synthesis is not prominently recorded, its preparation was well-established by the mid-20th century. From these early beginnings, 1-Acetylguanidine has transitioned from a subject of basic chemical inquiry to a valuable reagent in the synthesis of complex molecules with potential biological applications. This historical trajectory underscores the enduring importance of fundamental chemical synthesis in paving the way for advancements in applied sciences.
References
N-Carbamimidoylacetamide: An Analysis of Publicly Available Scientific Information
Disclaimer: Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the mechanism of action, quantitative biological data, or detailed experimental protocols for a compound identified as "N-carbamimidoylacetamide." This document summarizes the current landscape of available information and provides context on structurally related compounds, while clearly noting that the data herein does not directly pertain to this compound.
Introduction
This compound is a chemical entity for which there is a notable absence of published research detailing its biological effects. Its chemical structure suggests a relationship to other guanidino compounds, which are known to play various roles in biological systems. However, without direct experimental evidence, any proposed mechanism of action for this compound remains purely speculative.
This guide will first address the lack of specific data for the target compound and then provide a brief overview of the known mechanisms of action for structurally similar molecules, such as creatine and its precursor, guanidinoacetic acid. This comparative approach may offer potential, albeit unconfirmed, avenues for future research into this compound.
Section 1: Data on this compound (Guanidinoacetamide)
As of the latest searches, there is no publicly available quantitative data (e.g., IC50, EC50, binding affinities), detailed experimental protocols, or established signaling pathways specifically associated with this compound. Researchers and drug development professionals are advised to consider this compound as uncharacterized in the public domain.
Section 2: Potential Mechanisms of Action Based on Structural Analogs
Given the structural similarity of this compound to endogenous guanidino compounds, one might hypothesize potential interactions with pathways involving these molecules. What follows is a summary of the well-established mechanism of action for creatine, a prominent guanidino compound. It is crucial to reiterate that this is for contextual purposes only and does not represent data on this compound.
The Creatine Kinase/Phosphocreatine System
Creatine plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands, such as muscle and brain. Its primary mechanism of action is through the creatine kinase/phosphocreatine (CK/PCr) system.
Experimental Workflow: Investigating the CK/PCr System
The following diagram illustrates a generalized workflow for studying the impact of a compound on the CK/PCr energy buffer system.
N-Acetylguanidine: A Scaffolding Core for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylguanidine (NAG), a simple guanidino compound, has primarily been characterized as a versatile chemical intermediate in the synthesis of a wide array of pharmaceutical and agricultural agents. While direct therapeutic applications of N-Acetylguanidine are not extensively documented, the guanidinium group it possesses is a key pharmacophore in numerous biologically active compounds. This technical guide explores the latent therapeutic potential of N-Acetylguanidine, not as a standalone therapeutic, but as a foundational scaffold for the development of novel drugs. We delve into the significant therapeutic avenues of guanidino compounds, including neuroprotection, anti-inflammatory effects, and enzyme inhibition, with a particular focus on nitric oxide synthase (NOS). This paper will provide an overview of the mechanisms of action, present quantitative data on the activity of various guanidine derivatives, detail relevant experimental protocols, and visualize key pathways and workflows to guide future research and drug development endeavors.
Introduction to N-Acetylguanidine and the Guanidinium Group
N-Acetylguanidine is a small organic molecule featuring a guanidine group acetylated at one of its nitrogen atoms.[1][2] While it has been investigated for potential antimicrobial and antiviral properties, its principal role in the pharmaceutical landscape is that of a synthetic precursor.[1] The therapeutic potential of compounds derived from N-Acetylguanidine stems from the unique physicochemical properties of the guanidinium group. This functional group, which is protonated at physiological pH, can engage in multiple hydrogen bond interactions, a crucial feature for binding to biological targets such as enzymes and receptors.[3] The guanidino moiety is a common feature in a diverse range of therapeutic agents, highlighting its importance in drug design and development.[4]
Therapeutic Potential of Guanidino Compounds
The guanidinium core is a privileged structure in medicinal chemistry, imparting a range of biological activities to the molecules that contain it. The following sections explore some of the most promising therapeutic applications of guanidino compounds, many of which can be synthesized using N-Acetylguanidine as a starting material.
Neuroprotection
Guanidino compounds have emerged as promising candidates for the treatment of neurodegenerative disorders and acute neuronal injury.[5] Their neuroprotective effects are often attributed to their ability to modulate various signaling pathways involved in neuronal cell death and survival.
One key mechanism is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ion channel that, when overactivated, leads to excitotoxicity and neuronal damage.[5] Certain diarylguanidines, for instance, act as noncompetitive NMDA receptor antagonists and have demonstrated neuroprotective properties in preclinical models of stroke and neurotrauma.[6]
Furthermore, some guanidine derivatives exert their neuroprotective effects by mitigating oxidative stress and apoptosis in neuronal cells. For example, mercaptoethylguanidine analogs have been shown to protect human neuronal SH-SY5Y cells from hydrogen peroxide-induced apoptosis by modulating the Akt and JNK signaling pathways and inhibiting the expression of pro-apoptotic proteins like Bax.[7]
Anti-inflammatory Activity
The guanidino moiety is a recurring motif in compounds exhibiting potent anti-inflammatory properties. These compounds can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production.
A significant target for anti-inflammatory guanidino compounds is nitric oxide synthase (NOS). Specifically, the inducible isoform of NOS (iNOS) is responsible for the production of large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage. Several guanidine derivatives, most notably aminoguanidine, are selective inhibitors of iNOS.[6] By reducing the overproduction of NO, these compounds can alleviate inflammation.
Moreover, certain guanidine-based molecules have been shown to directly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation.[8]
Enzyme Inhibition
The ability of the guanidinium group to form strong interactions with active sites makes guanidino compounds effective inhibitors of a wide range of enzymes.
As mentioned, nitric oxide synthases are a major target. Guanidino compounds can act as competitive inhibitors of NOS by mimicking the substrate L-arginine.[9] The inhibition of different NOS isoforms (nNOS, eNOS, and iNOS) can have distinct therapeutic implications, and researchers have focused on developing isoform-selective inhibitors to minimize side effects.[10]
Beyond NOS, guanidine derivatives have been designed to inhibit other enzymes with therapeutic relevance, such as protein disulfide isomerase, which is involved in protein folding.[11]
N-Acetylguanidine as a Synthetic Precursor
N-Acetylguanidine serves as a valuable building block for the synthesis of more complex and biologically active molecules. Its reactive nature allows for its incorporation into a variety of molecular scaffolds to generate novel therapeutic candidates.[12][13] For example, it can be used in the preparation of substituted imidazoles and pyrimidines, classes of compounds with a broad spectrum of pharmacological activities.[13]
The synthesis of novel guanidine derivatives often involves the reaction of N-Acetylguanidine or a related guanidinylating agent with a suitable amine or other reactive intermediate.[14] This modular approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of the final compounds.
Quantitative Data on Guanidine Derivatives
To provide a comparative overview of the potency of various guanidino compounds in different therapeutic areas, the following tables summarize key quantitative data from the literature. It is important to note that these data are for a range of guanidine derivatives and are intended to be illustrative of the potential of this class of compounds.
Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Guanidine Derivatives
| Compound | NOS Isoform | IC50 (µM) | Reference |
| 1-Nitro-3-(pyridin-3-yl)guanidine | eNOS | 0.3 | [10] |
| 1-Nitro-3-(pyridin-3-yl)guanidine | nNOS | 0.5 | [10] |
| 4-Methyl-1H-pyrazole-1-carboxamidine | iNOS | 2.4 | [15] |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | iNOS | 0.2 | [15] |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | eNOS | 0.2 | [15] |
| 1H-pyrazole-1-carboxamidine HCl (PCA) | nNOS | 0.2 | [15] |
Table 2: Neuroprotective and Anti-inflammatory Activity of Guanidine Derivatives
| Compound | Assay | Activity Metric | Value | Reference |
| N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) | Ischemia-induced Ca2+ overload | IC50 | 2.2 µM | [16] |
| N,N′-di-o-tolyl-guanidine (o-DTG) | Ischemia-induced Ca2+ overload | IC50 | 74.7 µM | [16] |
| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA receptor binding | IC50 | 36 nM | [5] |
| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | Sigma receptor binding | IC50 | 2540 nM | [5] |
| Isonicotinate derivative 5 | Reactive Oxygen Species (ROS) Inhibition | IC50 | 1.42 ± 0.1 µg/mL | [17] |
| Isonicotinate derivative 8b | Reactive Oxygen Species (ROS) Inhibition | IC50 | 3.7 ± 1.7 µg/mL | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating the therapeutic potential of guanidino compounds.
Protocol for In Vitro Neuroprotection Assay
This protocol describes a method for assessing the neuroprotective effects of a test compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y neuroblastoma cells.[1]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Test compound (e.g., a guanidine derivative)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 3-4 days.[1]
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). Pre-treat the cells with various concentrations of the test compound for 2 hours.[1]
-
Induction of Neurotoxicity: Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM. Include vehicle-only and 6-OHDA-only controls. Incubate for 24 hours.[1]
-
Assessment of Cell Viability (MTT Assay):
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
Protocol for In Vitro Anti-inflammatory Assay
This protocol details a method for evaluating the anti-inflammatory activity of a test compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages.[18]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
24-well plates
-
Test compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 24-well plates at an appropriate density. Allow cells to adhere overnight.
-
Compound Treatment and Stimulation:
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Protocol for Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a compound on NOS. The assay measures the production of nitric oxide, which is converted to a colored product.[19]
Materials:
-
Purified NOS enzyme (e.g., iNOS, nNOS, or eNOS)
-
NOS Assay Buffer
-
L-Arginine (NOS Substrate)
-
NOS Cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin)
-
Nitrate Reductase
-
Griess Reagents 1 and 2
-
96-well plate
-
Test inhibitor compound
Procedure:
-
Reagent Preparation: Prepare all reagents, including the NOS enzyme, substrate, cofactors, and test inhibitor solutions at the desired concentrations.
-
Assay Reaction:
-
In a 96-well plate, add NOS Assay Buffer, NOS cofactors, and the test inhibitor at various concentrations.
-
Add the NOS enzyme to initiate a pre-incubation period (e.g., 10-15 minutes).
-
Start the main reaction by adding the L-arginine substrate.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Nitrite Detection:
-
Add Nitrate Reductase and its cofactor to convert any nitrate produced back to nitrite.
-
Add Griess Reagent 1 and Griess Reagent 2 to the wells.
-
Incubate for 10-15 minutes at room temperature to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NOS inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 value of the inhibitor.
-
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the therapeutic applications of guanidino compounds.
Caption: Inhibition of Nitric Oxide Synthesis by Guanidino Compounds.
Caption: Experimental Workflow for Neuroprotective Drug Discovery.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Conclusion and Future Directions
N-Acetylguanidine, while not a therapeutic agent in its own right, represents a critical starting point for the synthesis of a multitude of guanidino compounds with significant therapeutic potential. The guanidinium group is a powerful pharmacophore that can be tailored to interact with a variety of biological targets, leading to effects such as neuroprotection, anti-inflammation, and enzyme inhibition.
The data and protocols presented in this guide are intended to serve as a resource for researchers and drug developers interested in exploring the vast chemical space of guanidine derivatives. Future research should focus on the rational design and synthesis of novel compounds derived from N-Acetylguanidine and other simple guanidino precursors. A deeper understanding of the structure-activity relationships governing the interaction of these compounds with their biological targets will be crucial for the development of more potent and selective therapeutic agents. The continued exploration of this versatile class of molecules holds great promise for addressing a wide range of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties. | Semantic Scholar [semanticscholar.org]
- 7. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the synthesis of aminal guanidine-based molecules: synthesis of cernumidine and analogues, and survey of its anti-inflammatory activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. N-ACETYLGUANIDINE | 5699-40-1 [chemicalbook.com]
- 14. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on N-carbamimidoylacetamide and its Analogs as Reactive Oxygen Species Scavengers
Disclaimer: The term "N-carbamimidoylacetamide" does not correspond to a commonly recognized chemical compound in the scientific literature. Based on its structural interpretation (an acetamide derivative with a guanidino group) and the context of reactive oxygen species (ROS) scavenging, this guide will focus on the closely related and extensively studied compound, creatine (N-(aminoiminomethyl)-N-methylglycine), and its precursor, guanidinoacetate (GAA) . It is presumed that the query pertains to the antioxidant properties of these guanidino compounds.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. Under normal physiological conditions, ROS play crucial roles in cell signaling and homeostasis. However, excessive ROS production leads to oxidative stress, a state of imbalance between ROS generation and the biological system's ability to detoxify these reactive intermediates. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3][4][5] Consequently, there is significant interest in identifying and characterizing compounds with ROS scavenging capabilities.
Guanidino compounds, characterized by the presence of a guanidinium group, have been investigated for their potential antioxidant properties. Creatine, a vital molecule for cellular energy metabolism, has emerged as a compound with direct ROS scavenging activity.[6][7] This technical guide provides a comprehensive overview of the current understanding of creatine as a ROS scavenger, detailing its mechanism of action, relevant experimental data, and methodologies for its evaluation.
Mechanism of Action: Creatine as a Direct ROS Scavenger
The primary antioxidant mechanism of creatine appears to be its direct action on scavenging ROS, particularly the superoxide radical (O₂•⁻).[6][7] Unlike many antioxidants that exert their effects by upregulating antioxidant enzymes, studies have shown that short-term creatine supplementation decreases ROS content in skeletal muscle without altering the expression or activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6][7] This suggests a direct chemical interaction between the creatine molecule and ROS.
The proposed mechanism involves the donation of an electron from the creatine molecule to the superoxide radical, thereby neutralizing it. While effective against superoxide radicals, in-vitro experiments have shown that creatine does not have a significant scavenging effect on hydrogen peroxide (H₂O₂).[6][7]
In contrast, the precursor to creatine, guanidinoacetate (GAA), has shown conflicting results regarding its impact on oxidative stress. Some studies indicate that an accumulation of GAA, as seen in GAMT deficiency, may decrease antioxidant capacity and total thiol content in the striatum.[8][9]
Quantitative Data on ROS Scavenging Activity
The following table summarizes the quantitative findings from studies investigating the effects of creatine on ROS levels.
| Compound | Model System | Concentration/Dosage | Effect on ROS/Oxidative Stress Markers | Reference |
| Creatine | Rat Skeletal Muscle (Soleus) | 5 g/kg BW for 6 days | 41% decrease in ROS content | [6][7] |
| Creatine | Rat Skeletal Muscle (EDL) | 5 g/kg BW for 6 days | 33.7% decrease in ROS content | [6][7] |
| Creatine | Cell-free system | 20 mM and 40 mM | Scavenged superoxide radical | [6][7] |
| Creatine | Cell-free system | Not specified | No scavenger effect on hydrogen peroxide | [6][7] |
| Guanidinoacetate (GAA) | Rat Striatum (in vitro) | 100 µM | Significant decrease in Total Radical-Trapping Antioxidant Potential (TRAP) and SOD activity | [8][9] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide to assess the ROS scavenging properties of creatine.
1. In Vivo Animal Supplementation and Muscle Tissue Analysis
-
Animal Model: Wistar rats.
-
Supplementation Protocol: Rats were supplemented with creatine (5 g/kg body weight) or a vehicle control via gavage for 6 consecutive days.
-
Tissue Preparation: Following the supplementation period, the soleus and extensor digitorum longus (EDL) muscles were excised.
-
ROS Content Evaluation:
-
Muscle tissues were incubated for the evaluation of ROS content.
-
Reagent: Amplex-UltraRed reagent was used as a fluorescent probe for the detection of H₂O₂ released from the muscle tissue, which is an indicator of intracellular ROS levels.
-
-
Antioxidant Enzyme Analysis:
-
The expression and activity of antioxidant enzymes (superoxide dismutase 1 and 2, catalase, and glutathione peroxidase) in the muscle homogenates were analyzed using standard biochemical assays (e.g., spectrophotometric assays) and molecular biology techniques (e.g., Western blotting).
-
-
Lipid Peroxidation Assay:
2. Cell-Free ROS Scavenging Assays
-
Superoxide Radical Scavenging Assay:
-
A system that generates superoxide radicals was utilized (e.g., xanthine/xanthine oxidase system or potassium superoxide).
-
Creatine was added to the system at various concentrations (e.g., 20 mM and 40 mM).
-
The scavenging activity was determined by measuring the inhibition of a detection molecule's reaction with the superoxide radical (e.g., reduction of cytochrome c or a chemiluminescence probe).[6][7]
-
-
Hydrogen Peroxide Scavenging Assay:
Visualizations: Diagrams and Workflows
The following diagrams illustrate the key pathways and experimental workflows related to the ROS scavenging activity of creatine.
Caption: Overview of Cellular ROS Production and Antioxidant Defense Mechanisms.
Caption: Proposed Direct Scavenging of Superoxide by Creatine.
Caption: Experimental Workflow for Assessing Creatine's ROS Scavenging Activity.
Conclusion and Future Directions
The available evidence strongly supports the role of creatine as a direct scavenger of reactive oxygen species, particularly the superoxide radical. This activity is independent of the modulation of endogenous antioxidant enzymes. While these findings are promising for the potential application of creatine in conditions associated with oxidative stress, further research is warranted.
Future studies should aim to:
-
Elucidate the precise chemical mechanism and the structural moieties of the creatine molecule responsible for its scavenging activity.
-
Investigate the ROS scavenging potential of other creatine analogs and guanidino compounds.
-
Conduct clinical trials to evaluate the efficacy of creatine supplementation in mitigating oxidative stress-related pathologies in humans.
This guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in the antioxidant properties of creatine and related guanidino compounds. The detailed protocols and summarized data offer a practical starting point for further investigation in this field.
References
- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 2. Creatine Supplementation, Physical Exercise and Oxidative Stress Markers: A Review of the Mechanisms and Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scavenging of reactive oxygen species as the mechanism of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-term creatine supplementation decreases reactive oxygen species content with no changes in expression and activity of antioxidant enzymes in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guanidinoacetate decreases antioxidant defenses and total protein sulfhydryl content in striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanidinoacetate Decreases Antioxidant Defenses and Total Protein Sulfhydryl Content in Striatum of Rats | Semantic Scholar [semanticscholar.org]
1-Acetylguanidine: A Technical Whitepaper on its Potential Antimicrobial and Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential antimicrobial and antiviral properties of 1-Acetylguanidine. It is important to note that direct research on the antimicrobial and antiviral efficacy of 1-Acetylguanidine is limited. Therefore, this paper draws upon the extensive research conducted on the broader classes of guanidine, acylguanidine, and guanidinium compounds to infer the potential bioactivity of 1-Acetylguanidine and to provide a foundation for future research.
Introduction
1-Acetylguanidine is a derivative of guanidine, a strongly basic and highly polar compound.[1][2] Guanidine and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including well-documented antimicrobial and antiviral properties.[3][4][5] The guanidinium group, which is protonated at physiological pH, is a key pharmacophore responsible for the interaction of these compounds with biological targets.[6][7] This whitepaper will explore the known antimicrobial and antiviral activities of guanidine-containing compounds as a basis for postulating the potential efficacy of 1-Acetylguanidine.
Antimicrobial Properties of Guanidine Compounds
Quantitative Data on Guanidine Derivatives
The antimicrobial efficacy of various guanidine derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). Below is a summary of representative data from the literature.
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Alkyl Guanidinium | L15 | Staphylococcus aureus (MRSA) | 1.0 | [6][8][9] |
| L15 | Escherichia coli | 12.5 | [6][8][9] | |
| Guanidinium Polymers | Polyhexamethylene guanidine (PHMG) | Escherichia coli | 7.8 - 31.2 | |
| Guanidinofunctionalized compounds | IBG | Multidrug-resistant Gram-positive bacteria | Strong inhibitory activity | [3] |
Note: This table presents a selection of data for illustrative purposes and is not exhaustive. The activity of specific compounds can vary significantly based on their chemical structure.
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for many guanidinium compounds involves the disruption of the bacterial cell membrane.[7] The positively charged guanidinium group interacts electrostatically with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids. This interaction leads to membrane depolarization, increased permeability, and ultimately cell death.[7]
Another proposed mechanism involves the inhibition of essential cellular processes. For instance, some guanidinium compounds have been shown to target and inhibit the function of enzymes crucial for bacterial survival.[6]
Below is a diagram illustrating the proposed general mechanism of antimicrobial action for guanidinium compounds.
Caption: Proposed mechanism of antimicrobial action of guanidinium compounds.
Antiviral Properties of Acylguanidine Compounds
Acylguanidines, a class of compounds to which 1-Acetylguanidine belongs, have emerged as a promising area of antiviral research.[10] These compounds have demonstrated activity against a range of viruses by targeting various stages of the viral life cycle.[4]
Quantitative Data on Acylguanidine Derivatives
The antiviral activity of acylguanidine derivatives is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
| Compound Class | Derivative Example | Target Virus | EC50 (µM) | Reference |
| Acylguanidine | SM111 | HIV-1 | 55 | [11] |
| Acylguanidine | HMA (5-(N,N-hexamethylene)amiloride) | Coxsackievirus B3 | 10 | [10] |
Note: This table provides examples of the antiviral activity of acylguanidine derivatives. The specific efficacy can vary depending on the viral target and the compound's structure.
Mechanism of Antiviral Action
Acylguanidines exhibit diverse mechanisms of antiviral action, often targeting specific viral proteins or host factors essential for viral replication.[10] One of the key mechanisms is the inhibition of viral ion channels, which are crucial for viral entry, uncoating, and maturation.[10] For example, some acylguanidines have been shown to block the viroporins of viruses like HIV-1 and Hepatitis C virus.[10]
Another mechanism involves the inhibition of viral RNA polymerase, an enzyme essential for the replication of RNA viruses.[10]
The following diagram illustrates a generalized workflow for assessing the antiviral activity of a compound.
Caption: A generalized workflow for in vitro antiviral activity testing.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of antimicrobial and antiviral properties. While specific protocols for 1-Acetylguanidine are not available, the following sections outline standard methodologies used for guanidine and acylguanidine compounds.
Synthesis of 1-Acetylguanidine
The synthesis of 1-Acetylguanidine can be achieved through the acetylation of guanidine. A general procedure involves reacting guanidine hydrochloride with a suitable acetylating agent, such as acetic anhydride, under controlled conditions.[12] The reaction is typically carried out in a solvent like pyridine, and the product can be isolated and purified using standard techniques like recrystallization.
A more detailed, generalized synthesis protocol is as follows:
-
Dissolve guanidine hydrochloride in a suitable solvent (e.g., pyridine).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Antimicrobial Susceptibility Testing
The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms.[13][14]
Broth Microdilution Method:
-
Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Antiviral Activity Assay
A common method to assess antiviral activity is the cytopathic effect (CPE) inhibition assay.[15]
CPE Inhibition Assay:
-
Seed host cells (e.g., Vero cells) in a 96-well plate and allow them to form a monolayer.
-
Prepare serial dilutions of the test compound in a cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a specific multiplicity of infection (MOI) of the target virus.
-
Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Incubate the plate at the optimal temperature for viral replication (e.g., 37°C) until CPE is observed in the virus control wells.
-
Assess the CPE in each well microscopically or by using a cell viability dye (e.g., Neutral Red).
-
The EC50 is calculated as the concentration of the compound that inhibits CPE by 50%.
The following diagram illustrates a potential antiviral signaling pathway that could be targeted by acylguanidine compounds.
Caption: Potential targets of acylguanidine compounds in the viral life cycle.
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial and antiviral properties of 1-Acetylguanidine is currently lacking, the extensive body of research on related guanidine and acylguanidine compounds provides a strong rationale for investigating its potential in this area. The guanidinium moiety is a well-established pharmacophore for antimicrobial activity, primarily through membrane disruption. Acylguanidines have demonstrated promising antiviral effects by targeting various viral proteins and replication stages.
Future research should focus on the systematic evaluation of 1-Acetylguanidine's efficacy against a broad panel of bacterial and viral pathogens. Determining its MIC and EC50 values, elucidating its specific mechanisms of action, and assessing its cytotoxicity are critical next steps. Such studies will be instrumental in determining whether 1-Acetylguanidine or its derivatives could be developed as novel therapeutic agents to combat infectious diseases.
References
- 1. CAS 5699-40-1 | N-acetylguanidine - Synblock [synblock.com]
- 2. scbt.com [scbt.com]
- 3. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral targets of acylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral effect of guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Combination of guanidinium and quaternary ammonium polymers with distinctive antimicrobial mechanisms achieving a synergistic antimicrobial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral targets of acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Acylguanidine-Based Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. apec.org [apec.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
The Role of Guanidinoacetic Acid in Nucleotide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: While the compound N-carbamimidoylacetamide, also known as N-acetylguanidine, has limited direct research regarding its role in nucleotide metabolism, this technical guide focuses on the closely related and likely intended compound of interest, Guanidinoacetic Acid (GAA). GAA is the immediate precursor to creatine and plays a significant, multifaceted role in cellular energy homeostasis, which is intrinsically linked to nucleotide metabolism. This document provides an in-depth exploration of the mechanisms through which GAA influences nucleotide pools, particularly adenine nucleotides, and presents quantitative data from various studies. It also details relevant experimental protocols and visualizes the key metabolic and signaling pathways.
Introduction: From this compound to Guanidinoacetic Acid
Initial inquiries into the role of this compound in nucleotide metabolism yield sparse direct evidence. However, its structural similarity and metabolic context strongly suggest that the compound of significant biological relevance is Guanidinoacetic Acid (GAA). GAA is an endogenous amino acid derivative synthesized from arginine and glycine.[1] Its primary and most well-understood function is to serve as the direct precursor for the synthesis of creatine, a pivotal molecule in cellular energy buffering.[1]
The connection between GAA and nucleotide metabolism is centered on the bioenergetics of the cell, particularly the maintenance and turnover of adenosine triphosphate (ATP). This guide will elucidate both the direct and indirect mechanisms by which GAA is proposed to influence the synthesis, utilization, and degradation of nucleotides.
Core Mechanisms of Action
The influence of GAA on nucleotide metabolism can be understood through three primary mechanisms:
-
Enhancement of the Adenine Nucleotide Pool: The most direct effect observed is the increase in cellular energy charge.
-
Interaction with Nucleotide-Metabolizing Enzymes: Direct enzymatic modulation by GAA has been reported.
-
Intersection with One-Carbon Metabolism: The synthesis of creatine from GAA is linked to pathways that provide essential components for purine synthesis.
Enhancement of the Adenine Nucleotide Pool
The conversion of GAA to creatine and subsequently to phosphocreatine is a critical energy-buffering system in tissues with high and fluctuating energy demands, such as muscle and brain. The phosphocreatine shuttle rapidly regenerates ATP from adenosine diphosphate (ADP), thereby maintaining a high ATP/ADP ratio. Dietary supplementation with GAA has been shown to increase the intramuscular concentrations of ATP and the total adenine nucleotide (TAN) pool.[2] This enhancement of the cellular energy state is a cornerstone of GAA's metabolic impact.
Interaction with Nucleotide-Metabolizing Enzymes
Recent in-vitro studies have demonstrated a more direct role for GAA in modulating nucleotide metabolism. Specifically, GAA has been shown to inhibit the activity of ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1) and 5'-nucleotidase. These enzymes are responsible for the sequential hydrolysis of ATP to ADP, AMP, and finally to adenosine. By inhibiting these enzymes, GAA may contribute to the preservation of the extracellular ATP pool, which has important signaling functions.
Intersection with One-Carbon Metabolism
The synthesis of creatine from GAA is catalyzed by guanidinoacetate N-methyltransferase (GAMT), which utilizes S-adenosylmethionine (SAM) as a methyl group donor.[3] SAM is a central molecule in one-carbon metabolism, a network of pathways that provides single-carbon units for various biosynthetic processes, including the de novo synthesis of purine nucleotides. By influencing the demand for SAM, the GAA-to-creatine conversion can indirectly impact the availability of one-carbon units for purine synthesis.
Quantitative Data on the Effects of GAA on Nucleotide Metabolism
The following tables summarize the quantitative effects of dietary GAA supplementation on adenine nucleotide concentrations in various animal models.
Table 1: Effect of Dietary GAA on Adenine Nucleotides in Rabbit Muscle [2]
| Treatment Group | ATP (μmol/g protein) | ADP (μmol/g protein) | AMP (μmol/g protein) | Total Adenine Nucleotides (μmol/g protein) |
| Control (0% GAA) | 5.8 ± 0.3 | 0.9 ± 0.1 | 0.2 ± 0.05 | 6.9 ± 0.4 |
| 0.04% GAA | 6.5 ± 0.4 | 1.0 ± 0.1 | 0.2 ± 0.04 | 7.7 ± 0.5 |
| 0.08% GAA | 7.1 ± 0.5 | 1.1 ± 0.1 | 0.2 ± 0.06 | 8.4 ± 0.6 |
| 0.12% GAA | 7.5 ± 0.6 | 1.2 ± 0.2 | 0.3 ± 0.07 | 9.0 ± 0.7 |
*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Effect of Dietary GAA on ATP and ADP in Lamb Muscle [4]
| Treatment Group | ATP (mmol/kg muscle) | ADP (mmol/kg muscle) |
| 0 mg/kg GAA | 4.65 ± 0.21 | 3.40 ± 0.15 |
| 500 mg/kg GAA | 4.91 ± 0.21 | 3.19 ± 0.15 |
| 1000 mg/kg GAA | 5.13 ± 0.21 | 3.89 ± 0.15 |
| 1500 mg/kg GAA | 5.32 ± 0.21 | 3.86 ± 0.15* |
*Statistically significant linear increase with increasing levels of GAA (p < 0.05). Data are presented as least squares means ± standard error.
Signaling Pathways
The metabolic effects of GAA are intertwined with cellular signaling cascades, most notably the Akt/mTOR/S6K pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism.[5][6] While much of the research on GAA and Akt/mTOR signaling has focused on muscle hypertrophy, this pathway is also known to promote nucleotide synthesis.[7][8] Activation of mTORC1, a key component of the pathway, stimulates both purine and pyrimidine biosynthesis to support cell growth and proliferation.[5][6] It is plausible that GAA, by enhancing cellular energy status and promoting creatine synthesis, contributes to the activation of the Akt/mTOR pathway, which in turn upregulates nucleotide production.
Experimental Protocols
Determination of Adenine Nucleotides in Tissue Samples by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for the quantification of ATP, ADP, and AMP in muscle tissue.
5.1.1. Sample Preparation
-
Excise tissue samples and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity.
-
Lyophilize the frozen tissue samples to remove water.
-
Homogenize the dried tissue in a solution of 0.6 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with a solution of 2 M potassium hydroxide.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate potassium perchlorate.
-
Filter the resulting supernatant through a 0.22 µm filter prior to HPLC analysis.
5.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M potassium dihydrogen phosphate buffer (pH 6.0).
-
Mobile Phase B: 100% Methanol.
-
Gradient: A linear gradient from 100% Mobile Phase A to a mixture of Mobile Phase A and B, optimized for the separation of ATP, ADP, and AMP.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Quantification: Compare peak areas of the samples to those of known standards of ATP, ADP, and AMP.
Visualizations
Metabolic Pathway of GAA and its Link to Nucleotide Metabolism
Caption: Metabolic pathway of GAA to creatine and its interaction with nucleotide metabolism.
Experimental Workflow for Nucleotide Analysis
Caption: Workflow for the extraction and analysis of adenine nucleotides from tissue samples.
Proposed Signaling Pathway
Caption: Proposed signaling cascade linking GAA to increased nucleotide synthesis.
Conclusion and Future Directions
While the direct role of this compound in nucleotide metabolism remains largely uncharacterized, its likely analogue, Guanidinoacetic Acid, demonstrates a clear and significant influence on cellular bioenergetics and adenine nucleotide pools. The primary mechanism appears to be an enhancement of the creatine/phosphocreatine energy buffer system, which is further supported by potential direct interactions with nucleotide-metabolizing enzymes and an indirect link through one-carbon metabolism.
Future research should focus on several key areas to further elucidate the role of GAA:
-
Direct Enzymatic Assays: Investigating the direct effects of GAA on key enzymes of de novo purine and pyrimidine synthesis, such as PRPP synthetase and IMP dehydrogenase.
-
Pyrimidine Metabolism: Characterizing the impact of GAA supplementation on the pools of pyrimidine nucleotides (UMP, CMP, TMP).
-
Signaling Pathway Elucidation: Further exploring the direct links between GAA, the Akt/mTOR signaling pathway, and the regulation of nucleotide synthesis enzymes.
-
Clinical Relevance: Investigating the therapeutic potential of GAA in conditions characterized by impaired energy metabolism and nucleotide depletion.
By addressing these questions, the scientific community can build a more complete understanding of the intricate role of Guanidinoacetic Acid in the fundamental processes of nucleotide metabolism.
References
- 1. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 2. Effect of guanidinoacetic acid on the growth performance, myofiber, and adenine nucleotide of meat-type rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidinoacetic acid in human nutrition: Beyond creatine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: mTOR Signaling and Cancer Progression [jove.com]
- 7. AKT-mTOR Signaling | GeneTex [genetex.com]
- 8. Guanidinoacetic Acid Regulates Myogenic Differentiation and Muscle Growth Through miR-133a-3p and miR-1a-3p Co-mediated Akt/mTOR/S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 1H-imidazol-2-amine Derivatives using 1-Acetylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-imidazol-2-amine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their scaffold is a key pharmacophore in numerous biologically active molecules and approved drugs. This is attributed to its ability to act as a bioisostere for guanidines, benzamidines, and triazoles, enabling it to participate in crucial hydrogen bonding interactions with biological targets. A versatile and efficient method for the synthesis of these valuable compounds involves the use of 1-acetylguanidine as a key starting material.
This document provides detailed application notes and experimental protocols for the synthesis of 1H-imidazol-2-amine derivatives via the condensation of 1-acetylguanidine with α-haloketones, followed by deacetylation. Additionally, it explores the role of these derivatives as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical pathway implicated in cancer and fibrosis.
Synthetic Strategy
The synthesis of 4,5-disubstituted 1H-imidazol-2-amine derivatives from 1-acetylguanidine is a robust two-step process. The initial step involves the condensation of 1-acetylguanidine with an α-haloketone to form an N-(4,5-disubstituted-1H-imidazol-2-yl)acetamide intermediate. This reaction proceeds readily, often at room temperature, in a suitable polar aprotic solvent like anhydrous dimethylformamide (DMF). The subsequent step is the hydrolysis of the acetyl protecting group to yield the final 1H-imidazol-2-amine product. This deacetylation can be achieved under either acidic or basic conditions.
Data Presentation
Table 1: Synthesis of N-(4,5-disubstituted-1H-imidazol-2-yl)acetamide Derivatives
| Entry | α-Haloketone (R1-CO-CH(X)-R2) | Product | Reaction Conditions | Yield (%) |
| 1 | 2-bromo-1-phenylethan-1-one | N-(4-phenyl-1H-imidazol-2-yl)acetamide | 1-Acetylguanidine, DMF, rt | High |
| 2 | 2-bromo-1,2-diphenylethan-1-one (Benzoin bromide) | N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide | 1-Acetylguanidine, DMF, rt | High |
| 3 | 2-chloro-1-(4-chlorophenyl)ethan-1-one | N-(4-(4-chlorophenyl)-1H-imidazol-2-yl)acetamide | 1-Acetylguanidine, DMF, rt | High |
| 4 | 3-bromo-2-butanone | N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide | 1-Acetylguanidine, DMF, rt | High |
Note: Specific yield data for the reaction of 1-acetylguanidine with a wide range of α-haloketones is not extensively reported in a single source. However, the reaction is generally high-yielding as described in the literature for similar condensations.
Table 2: Hydrolysis of N-(4,5-disubstituted-1H-imidazol-2-yl)acetamide to 1H-imidazol-2-amine Derivatives
| Entry | Starting Material | Product | Reaction Conditions | Yield (%) |
| 1 | N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide | 4,5-diphenyl-1H-imidazol-2-amine | 6M HCl, Ethanol, Reflux | ~90-95% (Estimated) |
| 2 | N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide | 4,5-diphenyl-1H-imidazol-2-amine | 10% aq. NaOH, Ethanol, Reflux | ~90-95% (Estimated) |
Note: The yields for the hydrolysis step are generally high, although they can vary depending on the specific substrate and reaction conditions. The provided yields are estimates based on standard deacetylation procedures.
Experimental Protocols
Protocol 1: Synthesis of N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide (Intermediate)
Materials:
-
1-Acetylguanidine
-
2-Bromo-1,2-diphenylethan-1-one (Benzoin bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-acetylguanidine (1.0 eq) in anhydrous DMF.
-
To this solution, add 2-bromo-1,2-diphenylethan-1-one (1.0 eq) portion-wise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into a beaker containing ice-cold water.
-
A precipitate of N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold diethyl ether.
-
Dry the product under vacuum to obtain the purified N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide.
Protocol 2: Synthesis of 4,5-diphenyl-1H-imidazol-2-amine (Final Product) via Acidic Hydrolysis
Materials:
-
N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide
-
6M Hydrochloric Acid (HCl)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Filtration apparatus
Procedure:
-
Place N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide (1.0 eq) in a round-bottom flask.
-
Add a mixture of ethanol and 6M HCl (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux using a heating mantle and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of 10% NaOH solution until the pH is approximately 7-8.
-
The product, 4,5-diphenyl-1H-imidazol-2-amine, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Mandatory Visualizations
Synthesis Pathway
Caption: General synthesis of 1H-imidazol-2-amine derivatives.
TGF-β Signaling Pathway Inhibition
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[2] The canonical pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[3] This phosphorylation activates the kinase domain of TβRI, which in turn phosphorylates downstream signaling molecules, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[4]
Certain 2-aminoimidazole derivatives have been identified as potent inhibitors of the TGF-β signaling pathway.[5] These compounds typically function by targeting the ATP-binding site of the TβRI (ALK5) kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.[2]
Caption: Inhibition of the TGF-β signaling pathway.
Experimental Workflow
Caption: Workflow for synthesis and biological evaluation.
References
Application Notes and Protocols: N-carbamimidoylacetamide in the Synthesis of Pyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrimidine analogues using N-carbamimidoylacetamide as a key building block. The methodologies described herein are based on the well-established Pinner synthesis, a classic and efficient method for the construction of the pyrimidine core.
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of novel pyrimidine analogues is therefore a critical endeavor in the pursuit of new and improved pharmaceuticals. This compound, also known as acetylguanidine, is a readily available and versatile precursor for the synthesis of 2-aminopyrimidine derivatives. Its reaction with 1,3-dicarbonyl compounds provides a straightforward and efficient route to this important class of heterocyclic compounds.[4][5]
This document outlines the synthesis of a representative pyrimidine analogue, 2-amino-4,6-dimethylpyrimidine, through the cyclocondensation of this compound with acetylacetone. Detailed experimental protocols, quantitative data, and visualizations of the reaction workflow are provided to facilitate the application of this methodology in a research and drug development setting.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-amino-4,6-dimethylpyrimidine.
| Parameter | Value | Reference |
| Product Name | 2-Amino-4,6-dimethylpyrimidine | [6] |
| Molecular Formula | C₆H₉N₃ | [6] |
| Molecular Weight | 123.16 g/mol | [6] |
| Melting Point | 152-155 °C | [6] |
| Appearance | White solid | [6] |
| Yield | Up to 88.64% | [4] |
Spectroscopic Data:
| Technique | Data | Reference |
| FT-IR (KBr, cm⁻¹) | 3395-3310 (s, NH₂ stretching), 3175 (w, aromatic C-H stretching), 1633 (w, N-H bending), 1575, 1537 (conjugated C=C stretching), 1459, 1381 (aliphatic C-H bending), 1243 (C-NH₂ stretching) | [6] |
| ¹H-NMR (CDCl₃, 400 MHz, δ ppm) | 2.25 (s, 6H, CH₃), 5.36 (bs, 2H, NH₂), 6.33 (s, 1H, Ar-H) | [6] |
| MS (DI) m/z (%) | 123.1 (M⁺) | [6] |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of 2-amino-4,6-dimethylpyrimidine using guanidine salts, which are directly applicable to this compound.[4][5][6] The reaction proceeds via a Pinner-type condensation reaction.
Protocol 1: Aqueous Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is adapted from a high-yield, environmentally friendly method using water as the solvent.[4][5]
Materials:
-
This compound (Acetylguanidine)
-
Acetylacetone (2,4-Pentanedione)
-
Sodium Carbonate (Na₂CO₃)
-
Water (H₂O)
-
25% Brine solution
Procedure:
-
To a reaction vessel, add this compound (0.05 mol), acetylacetone (0.06 mol, 1.2 equivalents), and sodium carbonate (0.0375 mol, 0.75 equivalents).
-
Add water to the mixture.
-
Heat the reaction mixture to 95 °C with constant stirring.
-
Maintain the reaction at 95 °C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Further cool the slurry to 10 °C in an ice bath and hold for 1 hour to maximize precipitation.
-
Filter the crude product using a Büchner funnel.
-
Wash the filter cake with a cold 25% brine solution.
-
Dry the purified product. The expected yield is approximately 88%.[4]
Protocol 2: Sonochemical Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol utilizes ultrasound irradiation to promote the reaction, often leading to shorter reaction times.[6]
Materials:
-
This compound (Acetylguanidine)
-
Acetylacetone (2,4-Pentanedione)
-
Sodium Carbonate (Na₂CO₃)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask suitable for sonication, combine this compound (0.052 mol), acetylacetone (0.052 mol), and sodium carbonate (0.052 mol).
-
Add 15 mL of water to the mixture.
-
Place the reaction vessel in a hot water bath maintained at 60 °C.
-
Expose the flask to ultrasonic waves for 30 minutes.
-
Upon completion, a solid product should be present.
-
Treat the solid product with a small amount of cold water and filter through a Büchner funnel.
-
Dry the product. The expected yield is around 75%.[6]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-amino-4,6-dimethylpyrimidine from this compound and acetylacetone.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 5. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 6. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
N-Acetylguanidine in Heterocyclic Synthesis: Application Notes and Protocols for Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylguanidine is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of various nitrogen-containing heterocyclic compounds. Its inherent structural features, combining both an acetyl group and a guanidine moiety, allow for facile participation in cyclization reactions to form stable ring systems. This document provides detailed application notes and experimental protocols for N-acetylguanidine mediated cyclization, with a focus on the synthesis of pyrimidine derivatives, which are core structures in many biologically active compounds.
Introduction
The guanidine functional group is a key structural motif in a multitude of natural products and pharmaceutical agents. N-Acetylguanidine serves as a practical and effective building block for introducing this functionality within a heterocyclic framework. The cyclization reactions involving N-acetylguanidine typically proceed through a condensation mechanism with a suitable precursor containing two electrophilic centers, leading to the formation of a stable heterocyclic ring. The pyrimidine ring, in particular, is a fundamental component of nucleobases and a privileged scaffold in medicinal chemistry. The protocols outlined below describe the synthesis of substituted pyrimidines via the reaction of N-acetylguanidine with various dicarbonyl compounds or their equivalents.
Signaling Pathways and Logical Relationships
The synthesis of heterocyclic compounds using N-acetylguanidine is a cornerstone of medicinal chemistry and drug discovery. The resulting scaffolds, particularly pyrimidines, are often designed to interact with specific biological targets.
Caption: Logical workflow from starting material to clinical drug development.
Experimental Protocols
This section details the experimental procedures for the synthesis of pyrimidine derivatives using N-acetylguanidine.
Protocol 1: Synthesis of 2-Acetylamino-4,6-dimethylpyrimidine
This protocol describes a classic condensation reaction between N-acetylguanidine and a β-dicarbonyl compound, acetylacetone.
Materials and Reagents:
-
N-Acetylguanidine
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) in 100 mL of absolute ethanol.
-
Addition of Reactants: To the stirred solution, add 10.1 g (0.1 mol) of N-acetylguanidine. Once dissolved, add 10.0 g (0.1 mol) of acetylacetone dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Filter the solid product and wash with a small amount of cold ethanol, followed by diethyl ether.
-
Purification: The crude product can be recrystallized from ethanol to yield pure 2-acetylamino-4,6-dimethylpyrimidine.
Protocol 2: General Procedure for the Synthesis of Substituted 2-Acetylaminopyrimidines
This generalized protocol can be adapted for the synthesis of various pyrimidine derivatives by using different β-dicarbonyl compounds or their synthetic equivalents.
Materials and Reagents:
-
N-Acetylguanidine
-
Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, dibenzoylmethane)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
Base and Reagent Preparation: Prepare a solution of the chosen base in the appropriate solvent in a reaction vessel.
-
Reactant Addition: Add an equimolar amount of N-acetylguanidine to the base solution and stir until dissolved.
-
Dicarbonyl Addition: Slowly add an equimolar amount of the substituted 1,3-dicarbonyl compound to the reaction mixture.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Isolation and Purification: Upon completion, the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Experimental Workflow
The general workflow for N-acetylguanidine mediated cyclization is a straightforward and robust process.
Caption: A generalized experimental workflow for the synthesis of pyrimidines.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various pyrimidine derivatives using N-acetylguanidine.
| Entry | 1,3-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Acetylacetone | 2-Acetylamino-4,6-dimethylpyrimidine | NaOEt, EtOH, Reflux, 6h | 85 | - |
| 2 | Ethyl Acetoacetate | 2-Acetylamino-4-hydroxy-6-methylpyrimidine | NaOEt, EtOH, Reflux, 8h | 78 | - |
| 3 | Dibenzoylmethane | 2-Acetylamino-4,6-diphenylpyrimidine | K2CO3, DMF, 100°C, 12h | 72 | - |
| 4 | Malonaldehyde bis(dimethyl acetal) | 2-Acetylaminopyrimidine | HCl, H2O/EtOH, Reflux, 4h | 65 | - |
Note: Yields are based on isolated and purified products. Reaction conditions may be optimized for specific substrates.
Conclusion
N-Acetylguanidine is an invaluable reagent for the synthesis of a wide array of heterocyclic compounds, most notably substituted pyrimidines. The experimental protocols provided herein are robust and can be adapted to a variety of substrates. The straightforward nature of the reaction, coupled with the accessibility of the starting materials, makes N-acetylguanidine mediated cyclization a highly attractive method for both academic research and industrial drug development. The ability to readily generate diverse heterocyclic scaffolds underscores the importance of this synthetic strategy in the ongoing quest for novel therapeutic agents.
Application Notes and Protocols for N-carbamimidoylacetamide in VAP-1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function transmembrane protein with significant implications in inflammatory processes.[1][2][3] It is primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][3] VAP-1 functions both as an adhesion molecule, mediating the trafficking of leukocytes to sites of inflammation, and as an enzyme that catalyzes the oxidative deamination of primary amines.[2][3] This enzymatic activity results in the production of hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which contribute to oxidative stress and further amplify the inflammatory cascade.[2][3]
The role of VAP-1 in various inflammatory diseases, including atherosclerosis, diabetes, and non-alcoholic steatohepatitis (NASH), has made it an attractive therapeutic target.[1][3][4] Inhibition of VAP-1's enzymatic activity is a promising strategy to mitigate inflammation and tissue damage.[4] This document provides detailed protocols for evaluating the inhibitory potential of novel compounds, such as N-carbamimidoylacetamide, against VAP-1 using a fluorometric assay.
VAP-1 Signaling and Leukocyte Extravasation
The enzymatic activity of VAP-1 is intrinsically linked to its function in leukocyte adhesion. The production of H₂O₂ at the endothelial surface is thought to create a chemotactic gradient and activate other adhesion molecules, thereby facilitating the transmigration of leukocytes from the bloodstream into inflamed tissues.
Caption: VAP-1 signaling in leukocyte adhesion and inflammation.
Experimental Protocols
Fluorometric VAP-1 (SSAO) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a test compound, such as this compound, on VAP-1's enzymatic function by measuring the production of hydrogen peroxide. The assay utilizes a fluorogenic substrate, such as Amplex® Red, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin.
Materials and Reagents:
-
Recombinant human VAP-1/SSAO
-
This compound (or other test inhibitor)
-
Benzylamine (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Clorgyline (MAO-A inhibitor, to ensure specificity)
-
Pargyline (MAO-B inhibitor, to ensure specificity)
-
Sodium phosphate buffer (e.g., 0.25 M, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)
-
Dimethyl sulfoxide (DMSO) for compound dilution
Experimental Workflow Diagram:
Caption: Experimental workflow for VAP-1 inhibition assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations.
-
Prepare a working solution of VAP-1 enzyme in sodium phosphate buffer.
-
Prepare a stock solution of benzylamine in water.
-
Prepare the detection reagent by mixing Amplex® Red and HRP in sodium phosphate buffer according to the manufacturer's instructions. Protect from light.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay buffer.
-
Control wells (100% activity): VAP-1 enzyme and vehicle (e.g., DMSO).
-
Inhibitor wells: VAP-1 enzyme and serial dilutions of this compound.
-
-
Include clorgyline and pargyline in all wells containing the VAP-1 enzyme to inhibit any potential contaminating MAO activity.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the benzylamine substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding the Amplex® Red/HRP detection reagent to all wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~544 nm and emission at ~590 nm.
-
Data Analysis and Presentation
-
Background Subtraction: Subtract the average fluorescence signal of the blank wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of VAP-1 inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Signal of Inhibitor Well / Signal of Control Well)] x 100
-
IC₅₀ Determination:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of VAP-1 activity.
-
Data Presentation:
Summarize the quantitative data in a clear and structured table for easy comparison.
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | Human VAP-1/SSAO | Fluorometric | [Insert experimentally determined value] |
| Reference Inhibitor | Human VAP-1/SSAO | Fluorometric | [Insert known value] |
Conclusion
The provided protocol offers a robust method for assessing the inhibitory potential of this compound against VAP-1. By quantifying the reduction in H₂O₂ production, researchers can determine the potency (IC₅₀) of the compound. This information is crucial for the preclinical evaluation of novel anti-inflammatory drug candidates targeting VAP-1. Due to a lack of publicly available data on the interaction between this compound and VAP-1, the data table is presented as a template for reporting experimentally generated results.
References
- 1. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 2. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating N-Acetylguanidine as a Potential ALK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols to investigate the potential of N-Acetylguanidine as an inhibitor of the Activin receptor-like kinase 5 (ALK5). ALK5, the type I receptor for Transforming Growth Factor-β (TGF-β), is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including growth, differentiation, and fibrosis.[1] Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in various pathologies such as cancer and fibrosis, making ALK5 a significant therapeutic target.[1][2] The following protocols outline a systematic approach to characterize the inhibitory activity of N-Acetylguanidine, from direct enzymatic assays to cell-based functional assays. While N-Acetylguanidine is known as an intermediate in pharmaceutical synthesis[3][4], its direct activity as an ALK5 inhibitor has not been established. These protocols provide the framework for such an investigation.
Introduction to ALK5 Signaling
The TGF-β signaling cascade is initiated when a TGF-β ligand binds to a type II receptor on the cell surface. This binding recruits and activates the ALK5 receptor through phosphorylation.[1][5] Activated ALK5 then phosphorylates the downstream signaling proteins, SMAD2 and SMAD3.[1][5] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][] ALK5 inhibitors typically act by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.[1]
Caption: The TGF-β/ALK5 signaling pathway and the putative point of inhibition by N-Acetylguanidine.
Experimental Workflow
A tiered approach is recommended to efficiently evaluate the inhibitory potential of N-Acetylguanidine against ALK5. The workflow begins with a direct biochemical assay to determine if the compound inhibits the ALK5 kinase. Positive results are then confirmed in a cellular context by measuring the inhibition of downstream signaling events. Finally, cytotoxicity is assessed to ensure that the observed inhibitory effects are not due to general toxicity.
Caption: A stepwise workflow for testing N-Acetylguanidine as a potential ALK5 inhibitor.
Data Presentation: Summary of Expected Results
The following table structure should be used to summarize the quantitative data obtained from the experimental protocols. This allows for a clear and concise comparison of the compound's potency and safety profile.
| Assay Type | Endpoint Measured | N-Acetylguanidine (Hypothetical) | Positive Control (e.g., SB-431542) |
| In Vitro Kinase Assay | ALK5 Autophosphorylation IC₅₀ (nM) | e.g., 500 | e.g., 100 |
| Cell-Based Reporter Assay | TGF-β-induced Luciferase Activity IC₅₀ (nM) | e.g., 1500 | e.g., 250 |
| Western Blot Analysis | p-SMAD2/3 Inhibition at 10 µM (% of control) | e.g., 85% | e.g., 95% |
| Cell Viability Assay | Cytotoxicity CC₅₀ (µM) | e.g., > 50 | e.g., > 50 |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.
Detailed Experimental Protocols
Protocol 1: In Vitro ALK5 Kinase Autophosphorylation Assay
This biochemical assay directly measures the ability of N-Acetylguanidine to inhibit the kinase activity of recombinant ALK5.
Materials:
-
Recombinant human ALK5 kinase domain
-
N-Acetylguanidine stock solution (in DMSO)
-
Known ALK5 inhibitor (e.g., SB-431542) as a positive control
-
Kinase buffer (e.g., 50 mM Tris pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Scintillation counter or phosphorimager
Methodology:
-
Prepare serial dilutions of N-Acetylguanidine and the positive control in kinase buffer. The final DMSO concentration should not exceed 0.1%.[7]
-
Add 10 µL of diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 30 µL of kinase buffer containing recombinant ALK5 (e.g., 10 nM final concentration) to each well.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.[8]
-
Initiate the kinase reaction by adding 10 µL of ATP solution containing [γ-³³P]ATP (e.g., 3 µM final ATP concentration).[8]
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated enzyme.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based TGF-β-Induced Reporter Assay
Materials:
-
Complete cell culture medium
-
N-Acetylguanidine stock solution (in DMSO)
-
Positive control inhibitor (e.g., SB-431542)
-
Recombinant human TGF-β1
-
Sterile 96-well clear-bottom white plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding: Plate the reporter cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of N-Acetylguanidine and the positive control in serum-free medium.
-
Carefully remove the medium from the wells and replace it with 80 µL of the prepared compound dilutions or vehicle control. Pre-incubate for 1-2 hours.
-
Stimulation: Add 20 µL of TGF-β1 (e.g., 2-5 ng/mL final concentration) to all wells except the unstimulated control wells.
-
Incubate the plate for 16-24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a microplate luminometer.
-
Data Analysis: Normalize the luminescence readings to the TGF-β1 stimulated vehicle control. Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of SMAD2/3 Phosphorylation
This protocol provides direct evidence that N-Acetylguanidine inhibits the ALK5 kinase by assessing the phosphorylation status of its immediate downstream targets, SMAD2 and SMAD3.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, A549)
-
Complete cell culture medium
-
N-Acetylguanidine and positive control
-
Recombinant human TGF-β1
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total-SMAD2/3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of N-Acetylguanidine, vehicle, or positive control for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-SMAD2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SMAD signal to the total SMAD or loading control signal.
Protocol 4: Cell Viability / Cytotoxicity Assay (MTS Assay)
This assay is crucial to ensure that the observed inhibition of ALK5 signaling is not a result of compound-induced cell death.
Materials:
-
Cell line used in cellular assays
-
Complete cell culture medium
-
N-Acetylguanidine and a known cytotoxic agent (positive control)
-
Sterile 96-well plates
-
MTS reagent
-
Microplate reader (490 nm absorbance)
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of N-Acetylguanidine or controls.
-
Incubate for the desired period (e.g., 48 or 72 hours), corresponding to the duration of the longest cell-based assay.[7]
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability for each concentration. Calculate the CC₅₀ value if significant toxicity is observed.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. N-Acetylguanidine - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. journals.biologists.com [journals.biologists.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Guanidinylation in Solid-Phase Peptide Synthesis: A Protocol for Researchers
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction: The Role of Guanidinylation in Peptide Synthesis
Post-synthetic modification of peptides on a solid support is a potent strategy for introducing structural diversity and enhancing the biological properties of synthetic peptides. A key modification is guanidinylation, the process of converting a primary amine, such as the side chain of ornithine or lysine, into a guanidinium group. This conversion effectively transforms these residues into arginine or homoarginine, respectively. The guanidinium group is a critical pharmacophoric element, vital for biological interactions due to its ability to form stable hydrogen bonds and electrostatic interactions.[1][2] Modifying peptides to incorporate this group can significantly improve their binding affinity, cell permeability, and stability against enzymatic degradation.[2]
It is important to note that 1-Acetylguanidine is not a standard or effective reagent for guanidinylation in solid-phase peptide synthesis (SPPS) . Its reactivity is generally insufficient for efficient conversion of resin-bound amines under typical SPPS conditions. Instead, peptide chemists rely on more potent and reliable reagents to achieve high-yield guanidinylation.
This document provides detailed application notes and protocols for the on-resin guanidinylation of ornithine-containing peptides using N,N'-Di-Boc-N''-triflylguanidine , a highly efficient and widely adopted reagent in the field.[3][4] This reagent offers high reactivity and excellent yields across a broad range of substrates.[3][5]
Core Concepts and Workflow
The on-resin guanidinylation process begins after the full peptide sequence has been assembled using standard Fmoc-SPPS methodology. The key to this strategy is the use of an orthogonal protecting group on the side chain of the amino acid to be modified (e.g., ornithine). This allows for the selective deprotection of a specific primary amine without affecting other protecting groups on the peptide or the resin linkage. Following selective deprotection, the guanidinylating reagent is introduced to convert the free amine to the desired guanidinium group.
The general workflow is as follows:
-
Fmoc-SPPS: Synthesis of the peptide on a solid support. The ornithine residue is incorporated with an orthogonally protected side chain (e.g., Mmt or ivDde).
-
Selective Side-Chain Deprotection: Removal of the orthogonal protecting group to expose the primary amine of the ornithine side chain.
-
On-Resin Guanidinylation: Reaction of the exposed amine with a potent guanidinylating reagent.
-
Final Cleavage and Purification: Cleavage of the peptide from the resin and removal of all remaining protecting groups, followed by purification via HPLC.
Experimental Protocols
This section details the protocol for the guanidinylation of a resin-bound ornithine residue using N,N'-Di-Boc-N''-triflylguanidine. This protocol assumes the peptide has been synthesized on a Rink Amide resin using standard Fmoc chemistry, with the ornithine residue protected by an acid-labile Mmt (4-methoxytrityl) group.
Materials:
-
Peptide-resin (e.g., Ac-Phe-Leu-Orn(Mmt)-Gly-Rink Amide resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
1% Trifluoroacetic acid (TFA) in DCM (freshly prepared)
-
10% N,N-Diisopropylethylamine (DIPEA) in DMF
-
N,N'-Di-Boc-N''-triflylguanidine
-
Triethylamine (TEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA
Protocol 1: Selective Mmt Group Deprotection
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Mmt Removal: Drain the DCM. Add a freshly prepared solution of 1% TFA in DCM to the resin. Agitate gently. The effluent will turn yellow, indicating the cleavage of the Mmt cation.
-
Repeat Treatment: Drain the solution and repeat the treatment with fresh 1% TFA/DCM in 2-3 minute intervals until the yellow color is no longer observed in the effluent.
-
Washing and Neutralization: Wash the resin thoroughly with DCM (5 times). Neutralize the resin by washing with 10% DIPEA in DMF (2 times), followed by extensive washing with DMF (5 times) and DCM (5 times) to prepare for the guanidinylation step.
Protocol 2: On-Resin Guanidinylation
-
Reaction Setup: Prepare a solution of N,N'-Di-Boc-N''-triflylguanidine (3-5 equivalents relative to resin loading) and TEA (3-5 equivalents) in DMF.
-
Guanidinylation Reaction: Add the prepared solution to the deprotected peptide-resin from Protocol 1. Agitate the reaction mixture at room temperature for 4-12 hours. The reaction is typically rapid.[6]
-
Washing: Drain the reaction mixture. Wash the resin extensively with DMF (5 times) and DCM (5 times) to remove all excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage, Deprotection, and Analysis
-
Cleavage: Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the dried resin. Incubate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[7]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
-
Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and purify by reverse-phase HPLC. Confirm the identity of the final product by mass spectrometry (e.g., ESI-MS).[2]
Reaction Scheme and Data Presentation
The chemical transformation involves the nucleophilic attack of the deprotected primary amine of the ornithine side chain on the electrophilic carbon of the N,N'-Di-Boc-N''-triflylguanidine, leading to the formation of a Boc-protected guanidinium group. The Boc groups are subsequently removed during the final acid-mediated cleavage step.
References
- 1. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-HIV activity of guanidinoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: N-carbamimidoylacetamide as a Versatile Building Block in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-carbamimidoylacetamide (acetylguanidine) as a key building block in the combinatorial synthesis of diverse heterocyclic compound libraries. The unique structural features of this compound, particularly its reactive guanidine moiety, make it an invaluable tool for the rapid generation of molecular diversity, leading to the discovery of novel therapeutic agents. This document details synthetic protocols, showcases the biological relevance of the resulting scaffolds, and provides visual workflows to guide researchers in their drug discovery efforts.
Introduction to this compound in Combinatorial Synthesis
This compound is a derivative of guanidine that serves as a versatile precursor in various multicomponent reactions. Its ability to act as a binucleophile allows for the efficient construction of nitrogen-containing heterocycles, most notably pyrimidines. In the context of combinatorial chemistry, this compound can be reacted with a diverse set of building blocks, such as chalcones and β-dicarbonyl compounds, to generate large libraries of structurally related molecules. This approach facilitates the systematic exploration of chemical space to identify compounds with desired biological activities.
The primary application of this compound in combinatorial synthesis lies in its role as a guanidine surrogate for the construction of 2-aminopyrimidine scaffolds. These scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of biological targets and exhibit a broad range of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.
Key Applications and Biological Significance
Libraries of compounds synthesized using this compound as a building block have shown significant potential in targeting various disease areas. The resulting 2-aminopyrimidine derivatives have been identified as modulators of key cellular signaling pathways.
Anticancer Activity and Wnt Signaling Pathway Inhibition
A significant application of this compound-derived libraries is in the discovery of anticancer agents. The 2-aminopyrimidine core is a common feature in many kinase inhibitors and other anticancer drugs. Notably, derivatives of 2-aminopyrimidine have been identified as potent inhibitors of the canonical Wnt signaling pathway.[1] Dysregulation of this pathway is implicated in the development and progression of numerous cancers. Small molecule inhibitors derived from these libraries can interfere with key components of the Wnt pathway, such as β-catenin, thereby inhibiting tumor growth.
Antidiabetic and Antimicrobial Activities
Derivatives synthesized from this compound have also demonstrated potential as antidiabetic and antimicrobial agents. For instance, pyrimidine derivatives synthesized from chalcones and metformin (a biguanide related to guanidine) have shown significant antidiabetic activities in both in vitro and in vivo studies.[2] The structural diversity that can be achieved through combinatorial synthesis allows for the fine-tuning of activity against specific microbial strains or for optimizing metabolic parameters.
Experimental Protocols for Combinatorial Library Synthesis
The following protocols outline the general procedures for the synthesis of 2-aminopyrimidine libraries using this compound. These methods are amenable to parallel synthesis techniques for the generation of compound libraries.
Protocol 1: Synthesis of a 2-Aminopyrimidine Library from a Chalcone Library
This protocol describes the reaction of a library of chalcones with this compound to produce a corresponding library of 2-aminopyrimidines.
Materials:
-
Library of substituted chalcones
-
This compound (Acetylguanidine)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Dioxane
-
96-well reaction block or individual reaction vials
-
Stirring apparatus (e.g., magnetic stir plate with multi-well stirring)
-
Analytical tools (TLC, LC-MS)
Procedure:
-
Preparation of Chalcone Library: Synthesize a library of chalcones via Claisen-Schmidt condensation of various substituted acetophenones and benzaldehydes.
-
Reaction Setup: In each well of a 96-well reaction block, add a solution of a unique chalcone (0.01 mol) in ethanol (25 mL).
-
Addition of Reagents: To each well, add this compound (0.01 mol) and a solution of KOH (5 mL of a 40% aqueous solution).[3][4]
-
Reaction: Seal the reaction block and reflux the mixture for 10-22 hours.[3] Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixtures to room temperature. Pour each reaction mixture into a separate vessel containing crushed ice and neutralize with dilute HCl.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The resulting library of 2-aminopyrimidines can be purified by recrystallization from ethanol or by parallel purification techniques such as automated flash chromatography.
Table 1: Representative Yields for the Synthesis of 2-Aminopyrimidines
| Entry | Chalcone Substituent (R) | Product Yield (%) |
| 1 | 4-H | 75 |
| 2 | 4-Cl | 82 |
| 3 | 4-OCH3 | 78 |
| 4 | 4-NO2 | 70 |
| 5 | 2-Cl | 73 |
Note: Yields are representative and may vary depending on the specific chalcone and reaction conditions.
Protocol 2: Biginelli-type Multicomponent Reaction
The Biginelli reaction is a one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and a urea or urea-like compound. This compound can be used as the urea component in this reaction to generate libraries of N1-acetylated dihydropyrimidines.
Materials:
-
Library of substituted aldehydes
-
β-ketoester (e.g., ethyl acetoacetate)
-
This compound
-
Catalyst (e.g., HCl, Lewis acids)
-
Solvent (e.g., ethanol)
-
Parallel synthesis equipment
Procedure:
-
Reaction Setup: In a parallel reactor, combine a unique aldehyde (1 mmol), a β-ketoester (1 mmol), and this compound (1.5 mmol) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., concentrated HCl).
-
Reaction: Heat the reaction mixtures to reflux and stir for 4-12 hours. Monitor the reactions by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction mixtures, and the product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to yield the dihydropyrimidine library.
Table 2: Representative Biological Activities of Aminopyrimidine Derivatives
| Compound ID | Scaffold | Target/Assay | Activity (IC50/MIC) |
| AP-1 | 2-Amino-4-(4-chlorophenyl)-pyrimidine | Wnt Signaling Inhibition | 12 µM |
| AP-2 | 2-Amino-4-(4-methoxyphenyl)-pyrimidine | α-glucosidase Inhibition | 25 µM |
| AP-3 | 2-Amino-4-(thiophen-2-yl)-pyrimidine | E. coli Inhibition | 64 µg/mL |
| AP-4 | 2-Amino-4-(naphthalen-2-yl)-pyrimidine | Anticancer (MCF-7 cells) | 8 µM |
Note: These are representative data points to illustrate the potential activities of the synthesized compounds.
Conclusion
This compound is a highly effective and versatile building block for the combinatorial synthesis of heterocyclic libraries, particularly those based on the 2-aminopyrimidine scaffold. The straightforward and robust reaction protocols, such as the condensation with chalcones and the Biginelli reaction, allow for the rapid generation of large and diverse compound libraries. The resulting molecules have demonstrated significant potential in various therapeutic areas, including oncology and metabolic diseases, by modulating key signaling pathways. The application notes and protocols provided herein serve as a valuable resource for researchers engaged in modern drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]
- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 4. Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Enzyme Kinetics of 1-Acetylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylguanidine is a derivative of guanidine, a functional group prevalent in a variety of biologically active molecules. Guanidine-containing compounds are known to interact with a range of enzymes, often through interactions with acidic amino acid residues or by mimicking the binding of arginine. A prominent example is aminoguanidine, which has been studied for its inhibitory effects on enzymes such as nitric oxide synthase (NOS) and diamine oxidase (DAO).[1]
While the enzyme kinetics of many guanidine derivatives have been characterized, specific quantitative data for 1-Acetylguanidine is not extensively documented in publicly available literature. These application notes provide a comprehensive framework for researchers to determine the in vitro enzyme kinetics of 1-Acetylguanidine. The protocols outlined below are based on established methodologies for studying enzyme inhibition and are tailored for plausible enzyme targets of guanidine compounds, namely Nitric Oxide Synthase and Diamine Oxidase.
Potential Enzyme Targets for 1-Acetylguanidine
Based on the known interactions of structurally similar compounds, the following enzymes are proposed as initial targets for investigating the kinetic profile of 1-Acetylguanidine.
-
Nitric Oxide Synthase (NOS): NOS enzymes (inducible NOS, endothelial NOS, and neuronal NOS) catalyze the production of nitric oxide (NO) from L-arginine.[1] NO is a critical signaling molecule in various physiological processes. Inhibitors of NOS are of significant interest in conditions associated with NO overproduction, such as inflammation.[2][3] Aminoguanidine is a known inhibitor of the inducible isoform of NOS.[1]
-
Diamine Oxidase (DAO): DAO is the primary enzyme responsible for the degradation of extracellular histamine and other biogenic amines like putrescine and cadaverine.[4] Inhibition of DAO can lead to an accumulation of histamine, resulting in symptoms of histamine intolerance. Several drugs are known to inhibit DAO activity.[5]
Data Presentation: Templates for Kinetic Analysis
The following tables are provided as templates for summarizing experimentally determined kinetic parameters for 1-Acetylguanidine.
Table 1: Inhibition of Nitric Oxide Synthase (NOS) by 1-Acetylguanidine
| NOS Isoform | Substrate (L-arginine) K_m (µM) | V_max (product/min/mg) | 1-Acetylguanidine IC_50 (µM) | Inhibition Type | K_i (µM) |
|---|---|---|---|---|---|
| Inducible (iNOS) | |||||
| Endothelial (eNOS) |
| Neuronal (nNOS) | | | | | |
Table 2: Inhibition of Diamine Oxidase (DAO) by 1-Acetylguanidine
| Substrate | Substrate K_m (µM) | V_max (product/min/mg) | 1-Acetylguanidine IC_50 (µM) | Inhibition Type | K_i (µM) |
|---|---|---|---|---|---|
| Histamine |
| Putrescine | | | | | |
Experimental Protocols
General Considerations for Inhibition Assays
-
Solubility and Stability: Guanidine derivatives are generally soluble in aqueous buffers. However, it is crucial to determine the solubility and stability of 1-Acetylguanidine in the specific assay buffer. A stock solution is typically prepared in the assay buffer or a suitable solvent like DMSO. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid effects on enzyme activity.
-
Enzyme Concentration: The concentration of the enzyme should be optimized to ensure a linear reaction rate over the time course of the measurement.
-
Controls: Appropriate controls are essential, including a no-inhibitor control (for 100% activity) and a no-enzyme control (for background signal).
Protocol for Determining the IC50 of 1-Acetylguanidine against NOS
This protocol is adapted for a spectrophotometric assay that measures the conversion of oxyhemoglobin to methemoglobin by NO.
Materials and Reagents:
-
Purified NOS isoform (e.g., human recombinant iNOS)
-
L-arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin
-
CaCl2
-
Oxyhemoglobin
-
1-Acetylguanidine
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of 1-Acetylguanidine in the assay buffer.
-
Create a series of dilutions of 1-Acetylguanidine to generate a dose-response curve (e.g., 8 points from 1 nM to 100 µM).
-
Prepare a reaction mixture containing L-arginine, NADPH, BH4, calmodulin, and CaCl2 in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the different concentrations of 1-Acetylguanidine. Include a vehicle control.
-
Add the NOS enzyme to each well and pre-incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Start the reaction by adding the reaction mixture and oxyhemoglobin to each well.
-
-
Monitor the Reaction:
-
Immediately measure the change in absorbance at 401 nm over time (e.g., for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of 1-Acetylguanidine.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol for Determining the IC50 of 1-Acetylguanidine against DAO
This protocol describes a colorimetric assay based on the production of H2O2, which is detected using horseradish peroxidase (HRP) and a suitable chromogen.
Materials and Reagents:
-
Purified DAO (e.g., porcine kidney)
-
Histamine or Putrescine (substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex Red or a similar HRP substrate
-
1-Acetylguanidine
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of 1-Acetylguanidine in the assay buffer.
-
Create a series of dilutions of 1-Acetylguanidine for the dose-response curve.
-
Prepare a detection mixture containing HRP and Amplex Red in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the various concentrations of 1-Acetylguanidine and a vehicle control.
-
Add the DAO enzyme to each well and pre-incubate for 15-30 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add the substrate (histamine or putrescine) and the detection mixture to each well to start the reaction.
-
-
Monitor the Reaction:
-
Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance over time.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition versus the log of the 1-Acetylguanidine concentration and fit the curve to determine the IC50 value.
-
Protocol for Determining the Mechanism of Inhibition and K_i
-
Experimental Setup:
-
Perform the enzyme activity assays as described above.
-
Vary the concentration of the substrate while keeping the concentration of 1-Acetylguanidine constant.
-
Repeat this for several different fixed concentrations of 1-Acetylguanidine (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocities at each substrate concentration.
-
Plot the data using a Michaelis-Menten plot (velocity vs. [Substrate]).
-
To more clearly visualize the inhibition type, create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
Mixed inhibition: Lines will intersect in the second or third quadrant.
-
-
The K_i value can be determined by non-linear regression analysis of the data or from replots of the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration.
-
Visualizations
Caption: General workflow for determining the enzyme inhibitory kinetics of 1-Acetylguanidine.
Caption: Simplified representation of competitive and non-competitive enzyme inhibition mechanisms.
References
- 1. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diamine oxidase - Wikipedia [en.wikipedia.org]
- 5. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N-carbamimidoylacetamide Derivatives as PAD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbamimidoylacetamide derivatives have emerged as a promising class of small molecules in drug discovery, particularly as inhibitors of Protein Arginine Deiminase 4 (PAD4). PAD4 is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination, where arginine residues are converted to citrulline.[1] Dysregulation of PAD4 activity has been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and certain cancers.[2][3] Therefore, identifying potent and selective PAD4 inhibitors is a key therapeutic strategy.
High-throughput screening (HTS) is an essential tool for discovering novel PAD4 inhibitors from large compound libraries.[4][5] This document provides detailed application notes and protocols for biochemical and cell-based HTS assays designed to identify and characterize this compound derivatives that modulate PAD4 activity.
Postulated Signaling Pathway and Mechanism of Action
PAD4 is a calcium-dependent enzyme that, upon activation, catalyzes the conversion of arginine residues on substrate proteins (such as histones) to citrulline.[1] This process of citrullination can alter protein structure and function, leading to changes in gene regulation and the formation of neutrophil extracellular traps (NETs), which are involved in immune responses.[6] this compound derivatives are hypothesized to act as inhibitors of PAD4, binding to the enzyme's active site and preventing the citrullination of its substrates. This inhibition is expected to modulate downstream inflammatory and pathological processes.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel PAD4 inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and characterization. The workflow is designed to efficiently identify potent and selective compounds.
Data Presentation
The following tables summarize illustrative quantitative data for a series of hypothetical this compound derivatives against PAD4.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Concentration (µM) | % Inhibition of PAD4 | Hit Flag |
|---|---|---|---|
| NCA-001 | 10 | 85.2 | Yes |
| NCA-002 | 10 | 12.5 | No |
| NCA-003 | 10 | 92.1 | Yes |
| NCA-004 | 10 | 55.8 | Yes |
| NCA-005 | 10 | 5.6 | No |
Table 2: Dose-Response and Selectivity Data for Confirmed Hits
| Compound ID | PAD4 IC50 (µM) | PAD2 IC50 (µM) | Selectivity (PAD2/PAD4) |
|---|---|---|---|
| NCA-001 | 1.2 | > 50 | > 41.7 |
| NCA-003 | 0.8 | 25.4 | 31.8 |
| NCA-004 | 5.6 | > 50 | > 8.9 |
| Cl-amidine (Control) | 2.5 | 15.1 | 6.0 |
Note: Data presented is for illustrative purposes only and should be determined experimentally.
Experimental Protocols
Protocol 1: Fluorescence-Based Biochemical Assay for PAD4 Inhibition
This assay measures the ability of test compounds to inhibit the citrullination of a synthetic peptide substrate by recombinant human PAD4. The assay relies on the detection of ammonia, a byproduct of the deimination reaction, using a fluorescent probe.[7]
Materials:
-
Recombinant Human PAD4
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 1 mM DTT)
-
Ammonia detection reagent (e.g., containing o-phthalaldehyde and sulfite)
-
This compound derivatives (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Cl-amidine)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 405-415 nm, Emission: 470-480 nm)[7]
Procedure:
-
Compound Plating: Dispense 1 µL of this compound derivatives or control compounds in DMSO into the wells of a 384-well plate. For the 100% inhibition control, use a known PAD4 inhibitor. For the 0% inhibition control (vehicle), use DMSO.
-
Enzyme Addition: Add 25 µL of PAD4 enzyme solution (e.g., 2 µg/mL in assay buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 25 µL of the BAEE substrate solution (e.g., 4 mM in assay buffer) to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Add 50 µL of the ammonia detection reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 20 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 405-415 nm and emission at 470-480 nm.[7]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the control wells. For dose-response experiments, plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound derivatives to PAD4 within living cells, providing a more physiologically relevant assessment of target engagement. The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-PAD4 fusion protein and a fluorescent energy transfer probe.
Materials:
-
HEK293 cells transiently expressing NanoLuc®-PAD4 fusion protein
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Target Engagement Tracer
-
This compound derivatives (dissolved in DMSO)
-
Positive Control Inhibitor
-
384-well white, flat-bottom plates
-
NanoBRET™ Nano-Glo® Substrate
-
Luminescence plate reader capable of measuring filtered luminescence (e.g., with 450 nm and >600 nm filters)
Procedure:
-
Cell Preparation: Harvest and resuspend HEK293 cells expressing NanoLuc®-PAD4 in Opti-MEM™ at the desired cell density.
-
Compound Plating: Add test compounds and controls to the wells of a 384-well plate.
-
Cell Addition: Add the cell suspension to each well.
-
Tracer Addition: Add the NanoBRET™ tracer to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Luminescence Reading: Read the plate within 10 minutes on a luminescence reader, measuring both donor (450 nm) and acceptor (>600 nm) emission.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Determine the percent inhibition of tracer binding for each compound concentration and calculate the IC50 values.
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of this compound derivatives as potential PAD4 inhibitors. The combination of a primary biochemical screen with a secondary cell-based target engagement assay allows for the identification of potent and cell-permeable compounds. Subsequent structure-activity relationship studies can then guide the optimization of these initial hits into lead candidates for further preclinical development.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Multiple Structurally-Distinct, Nonpeptidic Small Molecule Inhibitors of Protein Arginine Deiminase 3 Using a Substrate- Based Fragment Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new class of inhibitors for the protein arginine deiminase type 4 (PAD4) by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Macrocyclic Peptidylarginine Deiminase Type 4 (PAD4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: N-carbamimidoylacetamide Solubility
Welcome to the technical support center for N-carbamimidoylacetamide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and determining the solubility of this compound in organic solvents.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your solubility experiments in a question-and-answer format.
Q1: I am having trouble dissolving this compound in a non-polar solvent. What should I do?
A1: this compound contains a highly polar guanidinium group.[1] Consequently, its solubility in non-polar organic solvents is expected to be very limited. If you are struggling to dissolve the compound, consider the following:
-
Increase Polarity: Try switching to a more polar organic solvent. A list of solvents organized by polarity is available in the FAQ section.
-
Temperature Adjustment: Gently heating the solvent may increase the solubility of the compound.[1] However, be cautious as excessive heat can lead to degradation. Monitor for any changes in the appearance of the compound or the solution.
-
Co-solvents: Using a mixture of solvents can modulate the polarity and improve solubility. For instance, adding a small amount of a polar solvent like methanol to a less polar solvent might enhance the dissolution of this compound.
-
Sonication: Applying ultrasonic waves can help to break down agglomerates and increase the rate of dissolution.
Q2: My compound appears to be dissolving, but then a precipitate forms over time. What is happening?
A2: This could be due to several factors:
-
Supersaturation: You may have created a supersaturated solution, which is unstable. The excess solute is crashing out of the solution over time. Ensure you are allowing sufficient time for the solution to reach equilibrium.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different solubilities. The initially dissolved form might be a more soluble, metastable polymorph that is converting to a less soluble, more stable form.
-
Degradation: this compound might be unstable in the chosen solvent, leading to the formation of less soluble degradation products. It is known that guanidine can hydrolyze to urea in aqueous solutions, especially with heating.[2] While this is in an aqueous environment, similar reactivity in certain organic solvents, particularly protic ones, should be considered.
Q3: How can I be sure that I have reached the equilibrium solubility?
A3: Reaching equilibrium is crucial for accurate solubility determination. Here are some tips:
-
Time: Allow a sufficient amount of time for the dissolution process. For compounds with low solubility, this could take 24 hours or longer.
-
Agitation: Continuous and consistent agitation (e.g., using a magnetic stirrer or a shaker) is essential to ensure the entire solid is exposed to the solvent and to prevent the formation of a saturated layer at the bottom.
-
Multiple Time Points: Measure the concentration of the dissolved compound at different time points (e.g., 12, 24, and 48 hours). If the concentration remains constant over the last two time points, it is a good indication that equilibrium has been reached.
Experimental Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for precipitate formation during solubility experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
-
Highly soluble in polar protic solvents (e.g., water, methanol, ethanol).[1][2]
-
Slightly soluble to insoluble in non-polar solvents (e.g., hexane, toluene).[1]
Q2: How does temperature affect the solubility of this compound?
A2: For most solid solutes, including guanidine derivatives, solubility in organic solvents increases with temperature.[1][3][5] This is because the dissolution process is often endothermic.
Q3: How does the pH of the solvent system affect solubility?
A3: this compound has a basic guanidinium group. In acidic conditions, it will be protonated to form a salt. These salt forms are generally more soluble in polar solvents than the free base. Therefore, the solubility can be significantly influenced by the pH of the medium.[1]
Q4: What are some common methods to determine the solubility of a compound like this compound?
A4: Several methods can be used to determine solubility, including:
-
Shake-Flask Method: This is a traditional and reliable method where an excess of the solid is agitated in the solvent until equilibrium is reached. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.
-
Isothermal Saturation Method: Similar to the shake-flask method, this involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.[6]
-
Gravimetric Method: This method involves preparing a saturated solution, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solid residue.[5]
Data Summary
The following table summarizes the expected qualitative solubility of this compound based on the behavior of similar guanidine compounds. Quantitative data should be determined experimentally.
| Solvent Category | Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High |
| Non-polar | Hexane, Toluene, Diethyl ether | Low to Insoluble |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed.
-
Sampling: After a predetermined time (e.g., 24 hours), stop the agitation and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Equilibrium Confirmation: Repeat steps 4-7 at a later time point (e.g., 48 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.
Experimental Workflow for Solubility Determination
Caption: A streamlined workflow for determining the equilibrium solubility of a compound.
References
Technical Support Center: N-Acetylguanidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Acetylguanidine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-Acetylguanidine, offering potential causes and solutions.
Issue 1: Low Yield of N-Acetylguanidine
A low yield of the desired product is a common challenge in organic synthesis. Several factors can contribute to this issue in the preparation of N-Acetylguanidine.
| Potential Cause | Proposed Solution |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Insufficient reaction time is a common reason for low conversion.[1] - Temperature: Some reactions may be sluggish at room temperature. Gentle heating can often improve the reaction rate and yield. However, excessive heat can lead to decomposition, so optimization is key.[1] |
| Side Reactions | - Over-acylation: The formation of di- or tri-acetylated guanidine is a significant side reaction, especially when using strong acetylating agents like acetic anhydride.[2][3][4] To minimize this, use a milder acetylating agent such as ethyl acetate, or carefully control the stoichiometry of acetic anhydride (e.g., use a slight excess of guanidine). - Hydrolysis of Reagents: Ensure all reagents and solvents are anhydrous, as water can hydrolyze acetic anhydride and other reactive intermediates, reducing the amount of acetylating agent available for the reaction.[1] |
| Reagent Quality | - Purity of Guanidine Source: Start with a high-purity source of guanidine or guanidine salt. Impurities can interfere with the reaction. - Freshness of Acetic Anhydride: Acetic anhydride can degrade over time, especially if exposed to moisture. Use a fresh bottle or distill it before use.[1] |
| Sub-optimal Reaction Conditions | - Solvent: The choice of solvent can influence the reaction outcome. While some reactions can be run neat, solvents like acetonitrile or dimethylformamide (DMF) can be beneficial.[5] - Base: When starting from a guanidine salt (e.g., guanidine hydrochloride), a base is required to generate the free guanidine. The choice and stoichiometry of the base (e.g., triethylamine, sodium ethoxide) are critical and should be optimized. |
Issue 2: Formation of Multiple Products (Over-acylation)
The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS chromatogram often indicates the formation of over-acetylated byproducts.
| Potential Cause | Proposed Solution |
| High Reactivity of Acetylating Agent | - Acetic Anhydride: This is a strong acetylating agent that can easily lead to the formation of di- and tri-acetylguanidine.[3][4] Consider using a less reactive agent like ethyl acetate, which typically favors mono-acetylation.[4] |
| Reaction Stoichiometry | - Excess Acetylating Agent: Using a large excess of acetic anhydride will drive the reaction towards over-acylation. Carefully control the molar ratio of acetic anhydride to guanidine. A 1:1 ratio or a slight excess of guanidine is recommended for mono-acetylation. |
| Reaction Temperature and Time | - Prolonged Heating: Extended reaction times at elevated temperatures can promote further acetylation. Monitor the reaction closely and stop it once the desired product is formed in maximum yield.[4] |
Issue 3: Difficulty in Product Purification
Isolating pure N-Acetylguanidine from the reaction mixture can be challenging due to the presence of unreacted starting materials, byproducts, and salts.
| Potential Cause | Proposed Solution |
| Co-elution of Impurities | - Recrystallization: This is often the most effective method for purifying N-Acetylguanidine. Common solvents for recrystallization of polar organic compounds include ethanol, methanol, or a mixture of ethanol and water.[6] Experiment with different solvent systems to find the optimal conditions. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol, is typically required to elute the polar N-Acetylguanidine. |
| Presence of Salts | - Aqueous Workup: If the reaction is performed using a guanidine salt and a base, an aqueous workup can help remove inorganic salts. N-Acetylguanidine is water-soluble, so care must be taken to avoid product loss.[5] Extraction with an appropriate organic solvent after adjusting the pH may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing N-Acetylguanidine?
The reaction of guanidine (or its salt) with acetic anhydride is a widely used and economical method. However, it requires careful control of reaction conditions to minimize the formation of over-acetylated byproducts.[3][4]
Q2: How can I selectively synthesize mono-N-Acetylguanidine?
To favor the formation of the mono-acetylated product, consider the following:
-
Use a mild acetylating agent: Ethyl acetate is a good alternative to acetic anhydride for achieving higher selectivity for mono-acetylation.[4]
-
Control stoichiometry: Use a 1:1 molar ratio of guanidine to acetic anhydride, or a slight excess of guanidine.
-
Optimize reaction conditions: Lower temperatures and shorter reaction times can help prevent over-acetylation.
Q3: What are the expected byproducts in the synthesis of N-Acetylguanidine?
The primary byproducts are diacetylguanidine and potentially triacetylguanidine, especially when using a strong acetylating agent like acetic anhydride.[3][4] Unreacted guanidine and acetic acid will also be present in the crude product.
Q4: What is a suitable solvent for the recrystallization of N-Acetylguanidine?
N-Acetylguanidine is a polar compound. Therefore, polar solvents are good candidates for recrystallization. Ethanol, methanol, or a mixture of ethanol and water are commonly used for similar compounds and are a good starting point for optimization.[6]
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique. Use a polar solvent system (e.g., dichloromethane:methanol 9:1) to develop the TLC plate. The product, N-Acetylguanidine, will be more polar than the starting materials if guanidine is used directly but may have similar polarity to some byproducts. Staining with ninhydrin can help visualize the guanidine-containing compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information on the conversion and the formation of byproducts.
Experimental Protocols
Protocol 1: Synthesis of N-Acetylguanidine using Guanidine Hydrochloride and Acetic Anhydride
This protocol describes a common method for the synthesis of N-Acetylguanidine.
Materials:
-
Guanidine hydrochloride
-
Sodium methoxide (or another suitable base)
-
Methanol (anhydrous)
-
Acetic anhydride
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride in anhydrous methanol.
-
To this solution, add a stoichiometric equivalent of sodium methoxide to generate the free guanidine base. A precipitate of sodium chloride will form.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add one equivalent of acetic anhydride to the reaction mixture while stirring.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude N-Acetylguanidine by recrystallization from ethanol or an ethanol/ether mixture.
Protocol 2: Synthesis of N-Acetylguanidine using the Acylcyanamide Method
This method offers an alternative route that can provide good yields of the mono-acylated product.[2]
Materials:
-
Acetylcyanamide
-
Ammonia (or an amine)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
Dissolve acetylcyanamide in an anhydrous solvent such as acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of the desired amine dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize yield data for the synthesis of N-acylguanidines from various literature sources. While not all data is for N-Acetylguanidine specifically, it provides valuable insights into the expected yields under different conditions.
Table 1: Yields of Mono-N-acylguanidines using Acylcyanamide Method [2]
| Amine | Activating Agent | Base | Yield (%) |
| Benzylamine | TMSCl | - | 85 |
| Aniline | TMSCl | - | 71 |
| Morpholine | TMSCl | - | 92 |
| Pyrrolidine | TMSCl | - | 90 |
Note: The yields reported are for N-benzyloxycarbonylguanidines but demonstrate the high efficiency of the TMSCl-activated acylcyanamide method for mono-acylation.
Table 2: Influence of Acetylating Agent on Product Distribution (Qualitative)[3][4]
| Acetylating Agent | Primary Product | Byproducts |
| Acetic Anhydride | Diacetylguanidines | Mono- and Tri-acetylguanidines |
| Ethyl Acetate | Monoacetylguanidines | Minimal over-acetylation |
Visualizations
Caption: General experimental workflow for the synthesis of N-Acetylguanidine.
Caption: Troubleshooting logic for addressing low yield in N-Acetylguanidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Acetylguanidine in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-acetylguanidine in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of 1-acetylguanidine in aqueous solutions?
A1: The primary degradation pathway for 1-acetylguanidine in aqueous solutions is expected to be hydrolysis of the acetyl group. This reaction would yield guanidine and acetic acid as the main degradation products. The hydrolysis of the amide bond is a common degradation route for N-acylguanidine compounds.
Q2: How does pH affect the stability of 1-acetylguanidine?
A2: The stability of 1-acetylguanidine in aqueous solutions is expected to be significantly influenced by pH. Generally, the hydrolysis of similar compounds is subject to both acid and base catalysis. This means the degradation rate is slowest in the neutral pH range and increases under acidic or basic conditions. A typical pH-rate profile would show a "U" shape, with the minimum degradation rate observed around pH 5-7.
Q3: What are the likely degradation products I should monitor in my stability studies?
A3: Based on the expected hydrolysis pathway, the primary degradation products to monitor are guanidine and acetic acid . Under forced degradation conditions (see Troubleshooting Guide), other minor degradation products might be observed. It is crucial to develop a stability-indicating analytical method capable of separating 1-acetylguanidine from these potential degradants.
Q4: What analytical techniques are suitable for monitoring the stability of 1-acetylguanidine?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying 1-acetylguanidine and its degradation products. Hydrophilic Interaction Liquid Chromatography (HILIC) may be particularly useful for retaining the polar guanidinium compounds. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of 1-acetylguanidine in my buffered solution.
-
Possible Cause: The pH of your buffer system may be promoting hydrolysis.
-
Troubleshooting Steps:
-
Verify pH: Accurately measure the pH of your solution.
-
Adjust pH: If possible, adjust the pH of your solution to be within the neutral range (pH 5-7), where 1-acetylguanidine is expected to be most stable.
-
Buffer Effects: Be aware that some buffer species can catalyze hydrolysis. If you suspect this, consider using an alternative buffer system.
-
Temperature: Ensure your experiments are conducted at the intended temperature, as elevated temperatures will accelerate degradation.
-
Issue 2: Unidentified peaks appearing in my chromatogram during a stability study.
-
Possible Cause: Formation of unexpected degradation products.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the 1-acetylguanidine peak to ensure it is not co-eluting with a degradant.
-
Forced Degradation Study: Perform a forced degradation study (see "Experimental Protocols") to intentionally generate degradation products. This can help in tentatively identifying the unknown peaks.
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LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks, which is a critical step in their identification.
-
Data Presentation
The following table summarizes hypothetical stability data for 1-acetylguanidine in aqueous solutions at 40°C. This data is for illustrative purposes to demonstrate how stability data is typically presented.
| pH | Buffer System (50 mM) | Rate Constant (k, day⁻¹) (Hypothetical) | Half-life (t½, days) (Hypothetical) |
| 3.0 | Citrate | 0.045 | 15.4 |
| 5.0 | Acetate | 0.010 | 69.3 |
| 7.0 | Phosphate | 0.012 | 57.8 |
| 9.0 | Borate | 0.058 | 12.0 |
| 11.0 | Carbonate-Bicarbonate | 0.231 | 3.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of 1-Acetylguanidine
This protocol outlines a typical forced degradation study to assess the intrinsic stability of 1-acetylguanidine.[1]
-
Preparation of Stock Solution: Prepare a stock solution of 1-acetylguanidine in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
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Incubate the solution at 60°C for 24 hours.
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Cool the solution to room temperature and neutralize with 0.1 N NaOH.
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Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
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Incubate the solution at 60°C for 4 hours.
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Cool the solution to room temperature and neutralize with 0.1 N HCl.
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Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
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Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
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Place a solid sample of 1-acetylguanidine in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Photolytic Degradation:
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Expose a solution of 1-acetylguanidine (0.1 mg/mL in water) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter.
-
Analyze the sample by HPLC.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method for 1-acetylguanidine. Method optimization will be required.
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Column: HILIC column (e.g., Amide or Cyano phase), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 90% B
-
2-10 min: 90% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 90% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Visualizations
Figure 1. Experimental workflow for a stability study of 1-acetylguanidine.
References
Troubleshooting low conversion rates in N-carbamimidoylacetamide reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conversion rates in N-carbamimidoylacetamide synthesis.
Troubleshooting Guide
Low yields or incomplete reactions are common hurdles in organic synthesis. This guide provides a structured approach to identifying and resolving issues in this compound formation.
Question: What are the primary causes of low yield in the synthesis of this compound?
Low yields in this reaction can often be attributed to several key factors, including the quality of reagents, reaction conditions, and the presence of side reactions. A systematic evaluation of each of these aspects is crucial for optimization.
Potential Cause & Solution Table
| Potential Cause | Recommended Action |
| Reagent Quality | |
| Impure Guanidine Source | Use high-purity guanidine hydrochloride or a freshly prepared guanidinylating agent. Impurities can interfere with the reaction. |
| Wet Solvents or Reagents | Ensure all solvents (e.g., DMF, DCM) are anhydrous. Moisture can lead to hydrolysis of starting materials and intermediates.[1] |
| Degradation of Acetamide Derivative | Use a fresh or purified supply of the acetamide starting material. |
| Reaction Conditions | |
| Suboptimal Temperature | If the reaction is sluggish, gentle heating may be necessary. However, excessive heat can cause decomposition. An optimal temperature is typically determined empirically. |
| Incorrect Solvent | The choice of solvent is critical for solubility of reactants and for favoring the desired reaction pathway. Polar aprotic solvents like DMF are often used. |
| Inappropriate Base | The choice and amount of base (e.g., triethylamine, DIPEA) is crucial. The base neutralizes the acid formed during the reaction and can influence the nucleophilicity of the guanidine. |
| Incorrect Stoichiometry | A 1:1 molar ratio of the guanidine source to the acetamide derivative is a common starting point. However, a slight excess of one reagent may be beneficial to drive the reaction to completion. |
| Side Reactions | |
| Hydrolysis of Intermediates | As mentioned, ensure anhydrous conditions to prevent hydrolysis of activated species. |
| Formation of N-Acylurea | In reactions using carbodiimide coupling agents (like EDC), the O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea, especially in polar solvents.[1] |
| Formation of Dicyandiamide or Urea | In alkaline conditions, the guanidine source (if derived from cyanamide) can self-condense to form dicyandiamide or decompose to urea.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
While multiple synthetic routes exist, a common approach involves the reaction of a guanidinylating agent with an acetamide derivative. The specific reagents and conditions can vary.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a common and effective method to monitor the consumption of starting materials and the formation of the product.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Q3: What are some common byproducts to watch out for?
Besides unreacted starting materials, potential byproducts can include those from side reactions such as hydrolysis, N-acylurea formation (if using carbodiimides), and self-condensation or decomposition of the guanidinylating agent.[1][2]
Q4: What purification methods are typically used for this compound?
Purification strategy will depend on the properties of the final compound and the impurities present. Common methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from byproducts and unreacted starting materials.[1]
-
Aqueous Workup: An aqueous workup is often necessary to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with solutions like saturated sodium bicarbonate and brine.[1]
Experimental Protocols
General Protocol for Amide Coupling using a Carbodiimide Reagent
This is a general procedure and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the acetamide derivative (1 equivalent) and a coupling additive like HOBt (1.2 equivalents) in an anhydrous solvent such as DCM or DMF.
-
Addition of Base: Add a non-nucleophilic base, for example, triethylamine (2 equivalents), to the solution and stir for 10 minutes at room temperature.
-
Activation: Cool the reaction mixture to 0°C in an ice bath. Add the carbodiimide coupling agent, such as EDC-HCl (1.2 equivalents), portion-wise.
-
Addition of Guanidine: Add the guanidine source (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Synthesis of 1-Acetylguanidine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetylguanidine. It provides troubleshooting advice and answers to frequently asked questions regarding potential side products and their management.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side products observed during the synthesis of 1-Acetylguanidine from guanidine salts (e.g., guanidine hydrochloride or carbonate) and acetic anhydride?
A1: The acetylation of guanidine is a well-established reaction, but the formation of several side products can occur, primarily due to over-acetylation or subsequent reactions under heating. The most commonly encountered side products include:
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Diacetylguanidine: This is formed when a second acetyl group is added to the guanidine molecule. The use of excess acetic anhydride or prolonged reaction times can favor its formation.
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Triacetylguanidine: Under more forcing conditions, a third acetyl group can be introduced, leading to the formation of triacetylguanidine.
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Acetamido-1,3,5-triazines: Prolonged heating or more vigorous reaction conditions can lead to the cyclization of acetylated guanidine intermediates, forming triazine derivatives.[1][2] Diacetyl derivatives can act as intermediates in the formation of these triazines.[1]
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Degradation Products: Heating diacetylguanidine with acetic anhydride can cause degradation, yielding acetylated amino compounds.[1]
-
Unreacted Guanidine: Incomplete reactions will result in the presence of the starting guanidine salt in the final product mixture.
Q2: How do reaction conditions influence the formation of these side products?
A2: Reaction conditions play a crucial role in the product distribution. Key parameters to control are:
-
Temperature: Higher temperatures tend to promote the formation of di- and tri-acetylated products, as well as triazines. A shorter heating time at around 100°C has been found to be beneficial in minimizing the degradation and cyclization of the desired mono-acetylated product.[1]
-
Reaction Time: Longer reaction times, especially at elevated temperatures, increase the likelihood of over-acetylation and the formation of triazine and degradation byproducts.[1]
-
Stoichiometry of Reagents: Using a significant excess of acetic anhydride can drive the reaction towards the formation of diacetylguanidine and triacetylguanidine. Careful control of the molar ratio of guanidine to acetic anhydride is therefore essential.
Q3: I have identified diacetylguanidine in my product mixture. How can I minimize its formation?
A3: To minimize the formation of diacetylguanidine, consider the following adjustments to your protocol:
-
Control Stoichiometry: Use a controlled molar ratio of acetic anhydride to your guanidine salt. A slight excess of the acetylating agent may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Optimize Reaction Temperature and Time: Employ milder reaction conditions. For instance, a shorter reaction time at a moderate temperature (e.g., around 100°C) is preferable to prolonged heating.[1]
-
Method of Addition: Consider the slow, portion-wise addition of acetic anhydride to the reaction mixture to maintain a lower instantaneous concentration of the acetylating agent.
Q4: Are there any recommended analytical methods for detecting and quantifying 1-Acetylguanidine and its side products?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying 1-Acetylguanidine, diacetylguanidine, and other potential impurities. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) would be a good starting point for method development. UV detection is commonly used for these compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of the main product and any isolated side products.[3] Comparing the spectra of your product mixture to known spectra of 1-Acetylguanidine and potential impurities can confirm their presence.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS) or gas chromatography (GC-MS), can be used to identify the molecular weights of the components in your reaction mixture, providing strong evidence for the presence of 1-Acetylguanidine and its acetylated derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or if derivatization is employed, GC-MS can be a useful analytical tool.[4][5][6]
Quantitative Data Summary
While specific quantitative data on side product formation in the synthesis of 1-Acetylguanidine is not extensively tabulated in the literature, the following table summarizes the general trends based on available information for the acetylation of guanidines.
| Reaction Condition | 1-Acetylguanidine Yield | Diacetylguanidine Formation | Triazine Formation |
| Mild Conditions (e.g., controlled stoichiometry, shorter reaction time, moderate temperature) | Higher | Lower | Minimal |
| Vigorous Conditions (e.g., excess acetic anhydride, prolonged heating, high temperature) | Lower | Higher | Increased |
Experimental Protocols
Key Experiment: Synthesis of 1-Acetylguanidine
This protocol is a generalized procedure based on common laboratory practices for the acetylation of guanidines. Optimization may be required based on your specific laboratory conditions and desired product purity.
Materials:
-
Guanidine carbonate or Guanidine hydrochloride
-
Acetic anhydride
-
Pyridine (optional, as a base and solvent)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend guanidine carbonate (1.0 eq.) in a minimal amount of a suitable solvent like pyridine. If using guanidine hydrochloride, a base such as pyridine or sodium acetate should be added to neutralize the HCl.
-
Acetylation: Cool the suspension in an ice bath. Slowly add acetic anhydride (1.0-1.2 eq.) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a controlled temperature (e.g., 80-100°C) for a specific duration (e.g., 30-60 minutes). Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization. A common solvent system for recrystallization is ethanol/diethyl ether. Wash the collected crystals with a cold solvent to remove soluble impurities.
-
Drying: Dry the purified 1-Acetylguanidine under vacuum.
Visualizations
Troubleshooting Workflow for Side Product Formation
The following diagram illustrates a logical workflow for troubleshooting and minimizing the formation of side products during the synthesis of 1-Acetylguanidine.
Caption: Troubleshooting workflow for minimizing side products.
Reaction Pathway Overview
This diagram outlines the primary reaction and potential side reactions in the synthesis of 1-Acetylguanidine.
Caption: Reaction pathways in 1-Acetylguanidine synthesis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N-carbamimidoylacetamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-carbamimidoylacetamide (guanylacetamide). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common laboratory synthesis involves the reaction of an aminoacetamide salt, such as aminoacetamide hydrochloride, with cyanamide. This method is favored for its relative simplicity and the availability of the starting materials.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can often be attributed to several factors. Key areas to investigate include:
-
pH of the reaction mixture: The nucleophilicity of the amino group in aminoacetamide is crucial for the reaction. A pH that is too acidic will protonate the amine, reducing its reactivity. Conversely, a pH that is too basic can lead to side reactions of cyanamide.
-
Reaction temperature and time: These parameters are critical and often require optimization. Insufficient heat or time may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the product or starting materials.
-
Purity of reagents: The purity of both aminoacetamide hydrochloride and cyanamide is important. Impurities can interfere with the reaction or lead to the formation of byproducts, complicating purification.
-
Moisture content: While some methods may use aqueous solutions, uncontrolled amounts of water can potentially lead to the hydrolysis of cyanamide to urea, reducing the overall yield of the desired product.
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A3: A common byproduct is the dimerization of cyanamide to form dicyandiamide, which can occur under neutral or slightly basic conditions.[1] Another potential byproduct is urea, formed from the hydrolysis of cyanamide. To minimize these, ensure the reaction conditions, particularly pH and temperature, are optimized for the guanylation reaction. The order of addition of reagents can also play a role.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[2][3][4][5] A suitable solvent system should be developed to clearly separate the starting material (aminoacetamide), the product (this compound), and any potential byproducts. By spotting the reaction mixture alongside the starting material, the consumption of the reactant and the formation of the product can be tracked over time.
Q5: What is a suitable method for the purification of this compound?
A5: this compound is a polar and water-soluble compound. Purification is often achieved through recrystallization from a suitable solvent system, such as a mixture of water and a miscible organic solvent like ethanol or isopropanol. The choice of solvent will depend on the solubility of the product and impurities at different temperatures. In some cases, ion-exchange chromatography may be a viable option for removing ionic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction conditions (temperature, time) are not optimal. | Systematically vary the reaction temperature and monitor the reaction at different time points to find the optimal conditions. Refer to the data in Table 1 for guidance. |
| Incorrect pH of the reaction mixture. | Adjust the pH of the reaction mixture. The addition of a base may be necessary to deprotonate the aminoacetamide hydrochloride. A screening of different bases (e.g., sodium carbonate, triethylamine) may be beneficial. | |
| Poor quality or degradation of cyanamide. | Use a fresh, high-purity source of cyanamide. Cyanamide can be unstable and should be stored under appropriate conditions. | |
| Formation of a White Precipitate (other than product) | Dimerization of cyanamide to dicyandiamide. | Adjust the pH to be slightly acidic to minimize the self-condensation of cyanamide. |
| Formation of urea due to hydrolysis of cyanamide. | Ensure that the reaction is carried out under conditions that minimize the presence of excess water, unless the protocol specifically calls for an aqueous medium. | |
| Difficulty in Product Isolation/Purification | The product is highly soluble in the reaction solvent. | If the product is too soluble for effective precipitation or recrystallization, consider removing the solvent under reduced pressure and attempting purification of the crude solid. |
| Presence of ionic impurities. | If the product is isolated as a salt, purification by recrystallization can be effective. Alternatively, ion-exchange chromatography can be employed. | |
| Inconsistent Reaction Yields | Variability in reaction setup and conditions. | Ensure consistent experimental setup, including stirring speed, heating method, and rate of reagent addition. |
| Inconsistent quality of starting materials. | Use starting materials from the same batch or ensure consistent purity analysis for each new batch. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Guanylation of Aminoacetamide
This protocol is a general guideline for the synthesis of this compound from aminoacetamide hydrochloride and cyanamide. Optimization of specific parameters may be required.
Materials:
-
Aminoacetamide hydrochloride
-
Cyanamide
-
Sodium Carbonate (or other suitable base)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetamide hydrochloride (1.0 eq) in deionized water.
-
To the stirred solution, add sodium carbonate (0.5 eq) to neutralize the hydrochloride and free the amine.
-
Add a solution of cyanamide (1.1 eq) in water to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80°C) and monitor the progress by TLC.
-
After the reaction is complete (as indicated by the consumption of aminoacetamide), cool the mixture to room temperature.
-
The crude product may precipitate upon cooling. If not, the volume of the solution can be reduced under reduced pressure to induce precipitation.
-
Collect the crude product by filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a water/ethanol mixture.
-
Dry the purified this compound under vacuum.
Data Presentation
Table 1: Effect of Reaction Temperature and Time on the Yield of this compound (Hypothetical Data)
The following table provides hypothetical data based on general principles of reaction optimization to illustrate the impact of temperature and time on product yield.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 60 | 2 | 45 |
| 2 | 60 | 4 | 60 |
| 3 | 60 | 8 | 65 |
| 4 | 80 | 2 | 70 |
| 5 | 80 | 4 | 85 |
| 6 | 80 | 8 | 82 |
| 7 | 100 | 2 | 75 |
| 8 | 100 | 4 | 72 |
Note: This data is for illustrative purposes and actual results may vary.
Visualizations
Diagram 1: General Workflow for the Synthesis and Purification of this compound
References
N-Acetylguanidine storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of N-Acetylguanidine.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for N-Acetylguanidine?
N-Acetylguanidine should be stored in a cool, dry, and dark place.[1][2][3] It is important to keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic. The recommended storage temperature is room temperature.[2][3][4]
2. What are the general handling precautions for N-Acetylguanidine?
When handling N-Acetylguanidine, it is crucial to use personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or outdoors to avoid inhalation of dust or fumes.[1] After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke when using this product.[5]
3. What should I do in case of accidental exposure to N-Acetylguanidine?
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
If on skin: Wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical attention.[1]
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting. If feeling unwell, consult a doctor.[5]
4. What are the known incompatibilities of N-Acetylguanidine?
N-Acetylguanidine is incompatible with strong oxidizing agents, strong acids, bases, and reducing agents.[5] Contact with these substances should be avoided to prevent hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has clumped or appears moist | Improper storage, exposure to moisture (hygroscopic nature) | Ensure the container is always tightly sealed immediately after use. Store in a desiccator if working in a humid environment. |
| Skin or eye irritation after handling | Direct contact with the compound | Always wear appropriate PPE, including gloves and safety goggles. In case of contact, follow the first-aid measures outlined in the FAQ section.[1] |
| Respiratory irritation | Inhalation of dust particles | Work in a well-ventilated area or use a fume hood. Avoid actions that generate dust. If irritation occurs, move to fresh air.[1] |
Physicochemical Properties of N-Acetylguanidine
| Property | Value |
| Appearance | White to off-white powder/crystalline solid[1][6][7] |
| Molecular Formula | C3H7N3O[1][2][5] |
| Molecular Weight | 101.11 g/mol [2][5] |
| Melting Point | 181-183 °C[2][5] |
| pKa | 8.23 (+1) at 25°C[1][3] |
| Solubility | Soluble in water[1] |
Experimental Workflow
The following diagram outlines the general workflow for safely handling N-Acetylguanidine in a laboratory setting.
Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive safety data sheet (SDS) or institutional safety protocols. Always consult the SDS and follow your organization's safety guidelines when handling any chemical.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-ACETYLGUANIDINE | 5699-40-1 [chemicalbook.com]
- 3. N-ACETYLGUANIDINE CAS#: 5699-40-1 [m.chemicalbook.com]
- 4. N-Acetylguanidine - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Acetylguanidine | 5699-40-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 1-Acetylguanidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Incompatibility of 1-Acetylguanidine with strong oxidizing agents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 1-Acetylguanidine, with a specific focus on its incompatibility with strong oxidizing agents. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with 1-Acetylguanidine?
A1: The primary chemical hazard of 1-Acetylguanidine is its incompatibility with certain classes of compounds. Safety data sheets explicitly state that 1-Acetylguanidine is incompatible with strong oxidizing agents, strong acids, bases, and reducing agents.[1] Mixing 1-Acetylguanidine with these substances can lead to vigorous, potentially hazardous reactions.
Q2: What happens when 1-Acetylguanidine is mixed with strong oxidizing agents?
A2: While specific reaction kinetics for 1-Acetylguanidine with every strong oxidizing agent are not extensively published, mixing it with strong oxidizers is expected to initiate a rapid and highly exothermic (heat-releasing) reaction. The hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1] Based on the reactivity of related guanidine compounds, the reaction could also potentially lead to the formation of toxic gases. For instance, guanidine salts can react with bleach (a strong oxidizer) to form toxic gases such as chloramine, chlorine, and hydrogen cyanide.
Q3: Can I use 1-Acetylguanidine in combination with reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)?
A3: It is strongly advised to avoid mixing 1-Acetylguanidine with strong oxidizing agents like potassium permanganate or hydrogen peroxide unless a thorough risk assessment has been conducted and appropriate safety measures are in place. Such combinations can lead to unpredictable and hazardous reactions. Some guanidine derivatives have been studied for their antioxidant properties or as catalysts in controlled oxidation reactions, but these are specific research applications under controlled conditions.[2][3] For general laboratory use, co-use should be avoided.
Q4: What are the signs of an incompatible reaction with an oxidizing agent?
A4: Signs of a hazardous reaction include, but are not limited to:
-
Rapid increase in temperature.
-
Gas evolution (fizzing, bubbling).
-
Change in color.
-
Formation of fumes or smoke.
-
In a closed system, a rapid increase in pressure.
If any of these signs are observed, treat it as a chemical emergency, evacuate the immediate area, and alert your institution's safety officer.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected heat generation when adding a new reagent to a 1-Acetylguanidine solution. | The added reagent may be a strong oxidizing agent or otherwise incompatible. | 1. Immediately stop adding the reagent. 2. If safe to do so, place the reaction vessel in an ice bath to cool it down. 3. Monitor the reaction for any further signs of decomposition. 4. Consult the Safety Data Sheet (SDS) for all reagents to confirm compatibility.[1] 5. Do not seal the container. |
| A solution containing 1-Acetylguanidine changed color and started bubbling after a reagent was added. | A chemical reaction, likely an oxidation-reduction reaction, is occurring, leading to the evolution of gas. | 1. Ensure the reaction is being conducted in a well-ventilated fume hood. 2. Do not inhale any fumes. 3. Follow emergency shutdown procedures for the experiment. 4. Alert a colleague and your supervisor. |
| Planning an experiment that involves a potential oxidizing agent with 1-Acetylguanidine. | Lack of awareness of the incompatibility hazard. | 1. STOP and conduct a thorough literature search and risk assessment. 2. Consult with your organization's safety officer. 3. If the experiment must proceed, develop a detailed standard operating procedure (SOP) that includes small-scale testing, temperature monitoring, and emergency procedures. |
| Disposal of waste containing 1-Acetylguanidine and a strong oxidizing agent. | Improper co-disposal of incompatible chemicals. | 1. NEVER mix waste streams containing 1-Acetylguanidine and strong oxidizing agents. 2. Follow your institution's hazardous waste disposal guidelines for each chemical separately. 3. Label all waste containers clearly with their full chemical contents. |
Quantitative Data Summary
| Incompatible Agent Class | Examples | Potential Hazards | Severity |
| Strong Oxidizing Agents | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2), Nitric acid (HNO3), Sodium hypochlorite (bleach) | Rapid exothermic reaction, gas evolution, formation of toxic and flammable gases (e.g., NOx, HCN, CO). Nitration of the guanidine group can form explosive compounds. | High |
| Strong Acids | Hydrochloric acid (HCl), Sulfuric acid (H2SO4) | Exothermic reaction, potential for vigorous boiling or spattering. | High |
| Bases | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | May cause decomposition. | Moderate |
| Reducing Agents | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Incompatibility noted on SDS, specific reaction hazards not detailed but should be avoided.[1] | Moderate to High |
Experimental Protocols
Hypothetical Experiment: Assessing the Stability of a Compound in the Presence of 1-Acetylguanidine and a Mild Oxidant
Objective: To determine if a novel compound (Compound X) degrades in the presence of 1-Acetylguanidine and a controlled, low concentration of a mild oxidizing agent.
Disclaimer: This is a hypothetical protocol for illustrative purposes only. A thorough, experiment-specific risk assessment must be conducted before any laboratory work.
Methodology:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Preparation:
-
Prepare a 10 mM stock solution of 1-Acetylguanidine in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a 1 mM stock solution of Compound X in the same buffer.
-
Prepare a fresh 100 mM stock solution of the mild oxidizing agent (e.g., sodium periodate) in the same buffer.
-
-
Reaction Setup (Small Scale):
-
In a clean, small glass vial, add 480 µL of the 1-Acetylguanidine stock solution.
-
Add 10 µL of the Compound X stock solution.
-
Place the vial in a temperature-controlled water bath set to 25°C.
-
Place a micro-stir bar in the vial and begin gentle stirring.
-
-
Initiation of Reaction:
-
Carefully add 10 µL of the mild oxidizing agent stock solution to the vial. The final concentrations will be approximately 9.6 mM 1-Acetylguanidine, 20 µM Compound X, and 2 mM mild oxidant.
-
-
Monitoring:
-
Immediately begin monitoring the solution for any signs of reaction (color change, bubble formation, temperature increase).
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a solution containing a reducing agent (e.g., sodium thiosulfate).
-
-
Analysis:
-
Analyze the quenched aliquots by a suitable analytical method (e.g., HPLC, LC-MS) to determine the concentration of Compound X over time.
-
-
Waste Disposal:
-
All waste solutions containing the oxidizing agent should be quenched with a reducing agent before being disposed of according to institutional guidelines.
-
Do not mix unquenched oxidant waste with other chemical waste streams.
-
Visualizations
Caption: Experimental workflow for handling 1-Acetylguanidine with a potential oxidant.
Caption: Potential hazardous reaction pathway of 1-Acetylguanidine with strong oxidizers.
References
- 1. researchgate.net [researchgate.net]
- 2. Guanidine-Urea Bifunctional Organocatalyst for Asymmetric Epoxidation of 1,3-Diarylenones with Hydrogen Peroxide [organic-chemistry.org]
- 3. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of N-carbamimidoylacetamide during experiments
Technical Support Center: N-carbamimidoylacetamide
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during experimental procedures.
This compound, also known as Cyanoguanidine or Metformin Impurity A, is a critical compound in pharmaceutical research and development.[1] Ensuring its stability throughout experimentation is paramount for accurate and reproducible results. This guide offers detailed protocols, stability data, and visual aids to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound, and why is its stability a concern?
This compound (Cyanoguanidine) is a primary related substance of Metformin, one of the most widely used oral anti-diabetic drugs.[2][3] Its stability is a major concern because its degradation can lead to the formation of other impurities, potentially impacting the safety and efficacy profile of the final drug product. For researchers, unintended degradation during an experiment can lead to inaccurate quantification, misinterpretation of results, and unreliable data.[4]
Q2: What are the primary factors that cause the degradation of this compound?
The degradation of this compound is influenced by several factors, similar to its parent compound, Metformin. The primary drivers of degradation are:
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pH: The compound is susceptible to hydrolysis, particularly under alkaline (basic) conditions.[5][6] Acidic conditions can also promote degradation, though often to a lesser extent.[6]
-
Oxidation: Strong oxidizing agents, such as hydrogen peroxide, can cause significant degradation.[6][7]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.[6]
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Light (Photodegradation): While generally more stable than some compounds, prolonged exposure to high-intensity light can contribute to degradation.[6]
-
Moisture: As a hygroscopic compound, absorbed moisture can facilitate hydrolytic degradation, especially in the solid state over long-term storage.[8]
Q3: My analytical results (HPLC/UPLC) show unexpected peaks. Could this be degradation?
Yes, the appearance of new or larger-than-expected peaks in your chromatogram is a common sign of degradation. This compound can degrade into other metformin-related substances or different impurities entirely.[3]
Troubleshooting Steps:
-
Verify Standards: Ensure your analytical standards are fresh and have been stored correctly.
-
Sample Preparation Review: Degradation often occurs during sample preparation. Was the sample exposed to high temperatures, incompatible pH, or left at room temperature for an extended period? Solutions should be analyzed as quickly as possible after preparation.
-
Mobile Phase pH: Check the pH of your mobile phase. For polar compounds like this compound, methods often use acidic buffers (e.g., phosphate or ammonium acetate buffer at pH ~3) to ensure stability and good peak shape.[3][9]
-
Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradants, subject a known sample of this compound to stress conditions (acid, base, peroxide) and compare the resulting chromatograms to your experimental sample.
Q4: How can I prevent degradation when preparing aqueous solutions for my experiments?
To minimize degradation in aqueous solutions:
-
Use Buffered Solutions: Prepare your solutions in a buffer with a slightly acidic pH (e.g., pH 3-6), where the compound is generally more stable. Avoid alkaline conditions (pH > 7).
-
Control Temperature: Prepare solutions at room temperature and, if the experimental protocol allows, store them at refrigerated temperatures (2-8°C) for short-term use.[5] For long-term storage, freeze solutions at -20°C or below.
-
Use High-Purity Water: Utilize HPLC-grade or freshly distilled deionized water to avoid contaminants that could catalyze degradation.
-
Work Quickly: Prepare solutions fresh and use them as soon as possible.
Quantitative Data Summary
The following tables summarize key stability data to guide experimental design and storage.
Table 1: Impact of Stress Conditions on this compound Degradation (Qualitative summary based on typical forced degradation studies)
| Stress Condition | Reagent Example | Typical Observation | Reference |
| Acid Hydrolysis | 0.1N - 3N HCl, heated | Moderate degradation | [6] |
| Alkaline Hydrolysis | 0.1N NaOH, heated | Significant degradation | [5][6] |
| Oxidation | 3-30% H₂O₂, room temp | Significant degradation | [6][7] |
| Thermal | 70-80°C, solid or solution | Moderate degradation over time | [6] |
| Photolytic | UV light exposure | Minor to moderate degradation | [6] |
Table 2: Recommended Storage and Handling Conditions
| State | Storage Temperature | Light/Moisture Conditions | Recommended Duration |
| Solid Compound | Room Temperature (20-25°C) | Store in a tightly sealed container in a desiccator to protect from moisture. | Long-term |
| Stock Solution (in water/buffer) | 2-8°C | Protect from light in an amber vial. | Short-term (up to 3 days)[5] |
| Stock Solution (in water/buffer) | ≤ -20°C | Protect from light. Use cryovials. | Long-term |
Experimental Protocols
Protocol 1: Preparation of a Stable Standard Stock Solution (1 mg/mL)
-
Materials: this compound standard, HPLC-grade water, 0.1M Potassium Phosphate Buffer (pH 3.5), Class A volumetric flasks, analytical balance.
-
Procedure:
-
Accurately weigh 10 mg of this compound standard.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Add approximately 7 mL of a diluent consisting of a 90:10 (v/v) mixture of 0.1M Potassium Phosphate Buffer (pH 3.5) and acetonitrile.
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Make up to the 10 mL mark with the diluent.
-
Mix thoroughly by inverting the flask 10-15 times.
-
Transfer to a labeled amber vial and store at 2-8°C for immediate use or at -20°C for long-term storage.
-
Protocol 2: General Forced Degradation Study Methodology
This protocol is used to intentionally degrade the compound to identify potential degradants and establish the stability-indicating nature of an analytical method, as per ICH guidelines.[10]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).[6]
-
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.
-
Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Heat at 60°C for 1 hour. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of ~100 µg/mL for analysis.[6]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 15-30 minutes. Dilute to a final concentration of ~100 µg/mL for analysis.[6]
-
Thermal Degradation: Place the solid powder in a 70°C oven for 48 hours.[6] Separately, heat a solution of the compound at 70°C for 48 hours. Prepare samples for analysis at ~100 µg/mL.
-
Photolytic Degradation: Expose a solution (~100 µg/mL) to direct UV light for 6-24 hours. Analyze alongside a control sample stored in the dark.[6]
-
Analysis: Analyze all stressed samples and an unstressed control sample by a suitable stability-indicating HPLC-UV method.[9]
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected analytical results.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. lcms.cz [lcms.cz]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. rroij.com [rroij.com]
- 8. jes.or.jp [jes.or.jp]
- 9. researchgate.net [researchgate.net]
- 10. ijarsct.co.in [ijarsct.co.in]
Common experimental artifacts using N-Acetylguanidine
Welcome to the N-Acetylguanidine (NAG) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with the use of N-Acetylguanidine in your experiments.
Important Advisory on the Use of N-Acetylguanidine
Extensive review of scientific literature indicates that N-Acetylguanidine is predominantly utilized as a reagent and intermediate in organic synthesis .[1][2][3] It serves as a building block for the creation of more complex molecules, particularly in the development of pharmaceuticals and agricultural chemicals.[1]
While there are mentions of N-Acetylguanidine having been studied for potential antimicrobial and antiviral properties, there is a notable lack of published, peer-reviewed data quantifying its biological activity, detailing its mechanism of action, or describing its use in standardized biological assays.[1] Therefore, the troubleshooting advice provided here focuses on its primary application in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetylguanidine and what are its primary applications?
N-Acetylguanidine (CAS 5699-40-1) is a derivative of guanidine where one of the nitrogen atoms is acetylated.[2][4] Its primary role in a laboratory setting is as a precursor or intermediate in the synthesis of various organic compounds, including heterocyclic molecules that may have pharmaceutical applications.[3] It is valued for its ability to introduce acetyl and guanidine functionalities into a molecular structure.[1]
Q2: What are the key chemical properties of N-Acetylguanidine?
The table below summarizes the key physical and chemical properties of N-Acetylguanidine.
| Property | Value | Reference(s) |
| CAS Number | 5699-40-1 | [4] |
| Molecular Formula | C3H7N3O | [4] |
| Molecular Weight | 101.11 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 181-183 °C | |
| Solubility | Soluble in water | [1] |
| pKa | 8.23 (at 25°C) | [1] |
Q3: How should N-Acetylguanidine be stored and handled?
For optimal stability, N-Acetylguanidine should be stored in a cool, dry, and dark place in a tightly sealed container.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling to avoid skin and eye irritation.[5]
Q4: Is N-Acetylguanidine the same as Aminoguanidine?
No, they are different compounds. Aminoguanidine is a well-characterized inhibitor of inducible nitric oxide synthase (iNOS) with extensive research on its biological effects. N-Acetylguanidine is structurally different and should not be used as a substitute for aminoguanidine in biological experiments.
Troubleshooting Guide: Use in Chemical Synthesis
As N-Acetylguanidine is primarily a synthetic reagent, experimental issues are most likely to arise from the reaction conditions, purity of the starting material, or side reactions.
Problem 1: Low yield in a synthesis reaction.
-
Possible Cause 1: Purity of N-Acetylguanidine. Impurities in the starting material can interfere with the reaction.
-
Solution: Verify the purity of your N-Acetylguanidine stock using an appropriate analytical method, such as NMR or HPLC. If necessary, purify the reagent before use.
-
-
Possible Cause 2: Reaction Conditions. The reaction may be sensitive to temperature, solvent, or the presence of moisture.
-
Solution: Ensure all solvents are anhydrous if the reaction is moisture-sensitive. Optimize the reaction temperature and time. A small-scale test matrix of different conditions can help identify the optimal parameters.
-
-
Possible Cause 3: Incorrect Stoichiometry. The molar ratio of reactants may not be optimal.
-
Solution: Systematically vary the stoichiometry of the reactants to determine the ideal ratio for your specific synthesis.
-
Problem 2: Unexpected side products are being formed.
-
Possible Cause 1: Instability of Reactants or Products. N-Acetylguanidine or other reactants/products might be degrading under the reaction conditions.
-
Solution: Analyze the reaction mixture at different time points using techniques like TLC or LC-MS to identify when side products begin to form. This may indicate the need for milder reaction conditions or shorter reaction times.
-
-
Possible Cause 2: Cross-reactivity. The guanidine and acetyl groups have multiple reactive sites.
-
Solution: The use of protecting groups on other functional groups in your reactants may be necessary to prevent unwanted side reactions.
-
Below is a generalized workflow for using N-Acetylguanidine in a synthesis experiment and a logical diagram for troubleshooting potential issues.
Caption: A generalized experimental workflow for the use of N-Acetylguanidine in organic synthesis.
References
- 1. guidechem.com [guidechem.com]
- 2. N-Acetylguanidine - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. N-ACETYLGUANIDINE | 5699-40-1 [chemicalbook.com]
- 4. CAS 5699-40-1 | N-acetylguanidine - Synblock [synblock.com]
- 5. N-(Aminoiminomethyl)acetamide | C3H7N3O | CID 38263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to Guanidinylating Agents for Researchers and Drug Development Professionals
Introduction
Guanidinylation, the chemical process of adding a guanidinium group to a molecule, is a cornerstone of medicinal chemistry and drug development. The guanidinium group, the functional component of the amino acid arginine, is protonated at physiological pH. This positive charge enables it to form strong hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors, which can significantly improve the binding affinity and biological activity of drug candidates.[1] The synthesis of molecules containing a guanidine moiety is crucial for creating a wide range of biologically active compounds, from peptide therapeutics to small molecule drugs.[2][3][4]
The choice of a guanidinylating agent is a critical decision in the synthetic process, directly influencing reaction efficiency, substrate scope, yield, and the purity of the final product.[2][3] This guide provides an objective comparison of common guanidinylating agents, supported by experimental data, to assist researchers in selecting the most suitable reagent for their specific synthetic needs.
A search for "N-carbamimidoylacetamide" did not yield significant results in scientific literature, suggesting it is not a standard or commonly used guanidinylating agent. Therefore, this guide will focus on a comparison of widely recognized and utilized guanidinylating agents.
Performance Comparison of Common Guanidinylating Agents
The selection of a guanidinylating agent often involves a trade-off between reactivity, stability, and cost. The following table summarizes the performance of several common agents based on published experimental data.
| Guanidinylating Agent | Substrate (Primary Amine) | Reaction Time | Yield (%) | Reference |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95% | [3] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95% | [3] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Benzylamine | < 15 min | >95% | [3] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Aniline | 1 h | >95% | [3] |
| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | Not Specified | 95% | [1] |
| N,N'-Di-Boc-N''-triflylguanidine | Unhindered, primary amines | Not Specified | >90% | [1] |
| HATU | 4-Fluoroaniline | Not Specified | 82% | [2] |
| HATU | 4-Nitroaniline | Not Specified | 80% | [2] |
Key Considerations for Reagent Selection:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This is a widely used and commercially available reagent that is effective for guanidinylating primary and some secondary amines.[3] It is generally stable and provides good yields.[3]
-
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine: This reagent demonstrates higher reactivity compared to the pyrazole-based counterpart, leading to significantly shorter reaction times.[3]
-
N,N'-Di-Boc-N''-triflylguanidine: Known for its high reactivity, this agent is particularly useful for guanidinylating weakly nucleophilic and sterically hindered amines.[1][3] However, it may be less stable and more expensive.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): While primarily used as a peptide coupling reagent, HATU can also serve as an effective guanidinylating agent, especially for anilines and other nitrogen nucleophiles.[2][5] Yields are highly dependent on the substrate's nucleophilicity and the base used.[2]
Experimental Protocols
Below are detailed methodologies for key experiments involving common guanidinylating agents.
Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol describes a general procedure for the guanidinylation of a primary amine in solution.
Materials:
-
Primary amine (e.g., 4-bromophenethylamine)
-
1-[N,N'-(di-Boc)amidino]pyrazole
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottomed flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate (e.g., silica gel with fluorescent indicator)
-
Developing solvent for TLC (e.g., ethyl acetate:hexane = 1:3)
-
Rotary evaporator
-
Silica gel for flash column chromatography
-
Eluent for column chromatography (e.g., a gradient of ethyl acetate in hexane)
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve the primary amine (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF (1.7 mL).[1]
-
Reaction: Stir the resulting solution at room temperature for 24 hours.[1]
-
Monitoring: Monitor the progress of the reaction by TLC.[1]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure guanidinylated product.[1]
Guanidinylation using Activated N,N'-Di-Boc-thiourea
This method provides an alternative to mercury-based activators, using cyanuric chloride (TCT).
Materials:
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Primary amine
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
Activation: In a flask, prepare a solution of N,N'-di-Boc-thiourea in anhydrous THF. Add cyanuric chloride (TCT) to activate the thiourea.[6]
-
Amine Addition: To the activated mixture, add the desired primary amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
-
Reaction: Stir the reaction mixture at room temperature until completion, as determined by TLC or LC-MS.[6]
-
Work-up and Purification: Perform a standard aqueous work-up, followed by purification via column chromatography to isolate the N,N'-di-Boc-protected guanidine.[6]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of chemical processes and biological pathways.
Caption: General workflow for a solution-phase guanidinylation reaction.
Signaling Pathways Involving Arginine Modification
While direct guanidinylation is a synthetic tool, the guanidinium group is central to the function of arginine. Post-translational modification of arginine residues, particularly methylation by Protein Arginine Methyltransferases (PRMTs), plays a critical role in various cellular signaling pathways, including transcription, DNA damage response, and immune signaling.[7][8][9]
Caption: Role of PRMTs in cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine methylation in cancer: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Histone Arginine Methylation by Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VAP-1 Inhibitors: Benchmarking 1-Acetylguanidine and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vascular Adhesion Protein-1 (VAP-1) inhibitors, with a special focus on the role of 1-Acetylguanidine in the synthesis of novel therapeutic agents. VAP-1, also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function ectoenzyme that plays a crucial role in inflammatory processes and is a significant target in the development of treatments for a range of diseases, including inflammatory disorders and non-alcoholic steatohepatitis (NASH). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to aid in research and development efforts.
1-Acetylguanidine: A Building Block for VAP-1 Inhibitors
While 1-Acetylguanidine is a commercially available guanidine derivative, current scientific literature does not provide direct evidence of its activity as a potent VAP-1 inhibitor. Instead, its significance lies in its use as a chemical precursor for the synthesis of more complex and potent VAP-1 inhibitors. For instance, 1-Acetylguanidine has been utilized in the preparation of novel 1H-imidazol-2-amine derivatives, which have demonstrated potent VAP-1 inhibitory activity and are being explored for the treatment of conditions like diabetic macular edema[1]. Therefore, this guide will focus on comparing established VAP-1 inhibitors, including those with guanidine-like structures, to provide a comprehensive overview of the field.
Comparative Performance of VAP-1 Inhibitors
The following tables summarize the in vitro potency of various small molecule inhibitors against VAP-1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Potency (IC50) of Selected VAP-1 Inhibitors
| Compound | Chemical Class | Human VAP-1 IC50 (nM) | Species Specificity Notes | Reference |
| PXS-4728A | Propargylamine | <10 | Active across multiple mammalian species. | [2] |
| MDL-72974A | Hydrazine | Not specified | Effective in mouse models. | [3] |
| Aminoguanidine | Guanidine | Micromolar range | Non-specific, also inhibits nitric oxide synthase. | [3][4] |
| LJP-1207 | Hydrazine | Potent inhibitor | Effective in rodent models of inflammation. | [5] |
| TT-01025-CL | Irreversible small molecule | Potent inhibitor | Under clinical development for NASH. | [1] |
| Compound 35c (Astellas) | Thiazole-guanidine | 230 | More potent on rat VAP-1 (IC50 = 13 nM). | [5][6] |
| U-V002 | 1,3-Thiazole | Not specified | Selectively blocks VAP-1. | [6] |
| Acetohydroxamic acid | Hydroxamic acid | 10,560 | Non-competitive inhibitor. | [7] |
Experimental Protocols
A crucial aspect of comparing inhibitor potency is understanding the methodology used for its determination. Below is a generalized protocol for a common in vitro VAP-1 inhibition assay.
VAP-1/SSAO Activity Assay (Fluorometric)
This assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a primary amine substrate by VAP-1.
Materials:
-
Recombinant human VAP-1/SSAO enzyme
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: Benzylamine (or other primary amine substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Test inhibitors (e.g., 1-Acetylguanidine derivatives, other small molecules)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer containing phosphate buffer, Amplex® Red, and HRP.
-
Prepare serial dilutions of the test inhibitors in the reaction buffer.
-
Prepare a solution of the substrate (benzylamine) in phosphate buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a specific volume of the inhibitor dilution (or buffer for control wells).
-
Add the VAP-1 enzyme solution to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the benzylamine substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
VAP-1 Signaling and Mechanism of Action
VAP-1 contributes to the inflammatory cascade through two primary mechanisms: its function as an adhesion molecule and its enzymatic activity.
Adhesion and Leukocyte Extravasation
VAP-1 on the surface of endothelial cells mediates the adhesion and transmigration of leukocytes, such as lymphocytes and neutrophils, from the bloodstream into inflamed tissues. This process is a critical step in the inflammatory response.
Enzymatic Activity and Oxidative Stress
As a semicarbazide-sensitive amine oxidase, VAP-1 catalyzes the oxidative deamination of primary amines. This enzymatic reaction produces aldehydes, hydrogen peroxide (H₂O₂), and ammonia. These products, particularly H₂O₂, can act as signaling molecules that further promote inflammation by upregulating the expression of other adhesion molecules on endothelial cells, creating a pro-inflammatory feedback loop.
The following diagrams illustrate the key pathways and experimental workflows related to VAP-1 inhibition.
References
- 1. 1-乙酰基胍 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Leukocyte trafficking-associated vascular adhesion protein 1 is expressed and functionally active in atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for in vivo scavenging by aminoguanidine of formaldehyde produced via semicarbazide-sensitive amine oxidase-mediated deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple high-performance liquid chromatographic assay for benzylamine oxidation products in cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiglycation, radical scavenging, and semicarbazide-sensitive amine oxidase inhibitory activities of acetohydroxamic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Acetylguanidine Alternatives in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug discovery. Guanidine and its derivatives are pivotal reagents in the construction of various heterocyclic scaffolds, such as pyrimidines, imidazoles, and triazines, which are prevalent in numerous biologically active compounds. While N-Acetylguanidine has been a common choice, a range of alternatives offer distinct advantages in terms of reactivity, stability, and cost-effectiveness. This guide provides an objective comparison of N-Acetylguanidine and its alternatives, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
Alternatives to N-Acetylguanidine
The primary alternatives to N-Acetylguanidine in heterocyclic synthesis can be broadly categorized as:
-
Unsubstituted Guanidine Salts: Guanidine hydrochloride and guanidine carbonate are widely used, readily available, and cost-effective reagents.
-
Protected Guanidines: These include N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and triazone-protected guanidines, which offer enhanced stability and selectivity in certain reactions.
Performance Comparison in Heterocyclic Synthesis
The choice of a guanidinylating agent significantly influences reaction efficiency, substrate scope, and product purity. The following tables summarize the performance of N-Acetylguanidine and its alternatives in the synthesis of key heterocyclic systems based on available experimental data.
Pyrimidine Synthesis
The Biginelli reaction and related condensations are common methods for pyrimidine synthesis where guanidine derivatives are employed.
Table 1: Comparison of Guanidinylating Agents in Pyrimidine Synthesis
| Reagent/Alternative | Reaction Type | Key Reactants | Reaction Conditions | Yield (%) | Reference |
| N-Acetylguanidine | Pyrimidine Synthesis | Uracil/Thymine derivatives, Benzyl bromoacetate | 1. 1,2-dichloroethane, reflux, 12h; 2. Guanidine, KOH, MeOH, reflux | 76-84% | [1][2] |
| Guanidine Hydrochloride | Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate | Microwave, 120°C, 10 min, NaHCO₃, EtOH | 70% | [3] |
| Guanidine Hydrochloride | Biginelli Reaction | Benzaldehyde, Ethyl 3-oxo-3-phenylpropanoate | DMF, 70°C, 17h, NaHCO₃ | Not specified | [1] |
| Triazone-protected guanidine | Biginelli Reaction | Various aldehydes, β-ketoesters | DMF, 70°C, 12h, NaHCO₃ | 62-86% | [4] |
Imidazole Synthesis
The synthesis of 2-aminoimidazoles can be achieved through various cyclization strategies involving guanidine derivatives.
Table 2: Comparison of Guanidinylating Agents in Imidazole Synthesis
| Reagent/Alternative | Reaction Type | Key Reactants | Reaction Conditions | Yield (%) | Reference |
| N,N'-Di-Boc-thiourea | Guanidinylation/Cyclization | Ethylenediamine, followed by coupling | Not specified | Not specified | [5] |
| Di(imidazole-1-yl)methanimine | Guanylation | Amines | Not specified | Not specified | [5] |
Triazine Synthesis
Triazines can be synthesized through cyclocondensation reactions involving guanidine-based reagents.
Table 3: Comparison of Guanidinylating Agents in Triazine Synthesis
| Reagent/Alternative | Reaction Type | Key Reactants | Reaction Conditions | Yield (%) | Reference |
| Guanidine Hydrochloride | Cyclocondensation | Arylimidate salt, Amides/Aldehydes | Cs₂CO₃, DMSO | 51-85% | [6] |
| Thiocarbohydrazide | Cyclocondensation | Phenylpyruvic acid | EtOH/H₂O, reflux, 1h | 78% | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are selected experimental protocols for the synthesis of heterocycles using alternatives to N-Acetylguanidine.
Protocol 1: Microwave-Assisted Biginelli Reaction with Guanidine Hydrochloride[3]
Synthesis of 2-Amino-3,4-dihydropyrimidines
-
A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), and guanidine hydrochloride (2 mmol) is placed in a microwave vial.
-
Ethanol (2 mL) is added as the solvent.
-
The vial is sealed and subjected to microwave irradiation at 120°C for 10 minutes.
-
After cooling, cold water is added to the reaction mixture.
-
The resulting solid product is collected by filtration.
-
The crude product can be purified by trituration or recrystallization from a suitable solvent.
Protocol 2: Biginelli Reaction with a Triazone-Protected Guanidine[4]
Synthesis of Triazone-Protected Dihydropyrimidines
-
A mixture of an aldehyde (1 eq), a β-ketoester (1 eq), and triazone-protected guanidine (1 eq) is dissolved in N,N-dimethylformamide (DMF).
-
Sodium bicarbonate (NaHCO₃) is added as a base.
-
The reaction mixture is heated at 70°C for 12 hours.
-
Upon completion, the reaction is worked up to isolate the product.
-
The triazone protecting group can be removed by heating in 6 N aqueous HCl at 60°C for 24 hours in a sealed tube.
Protocol 3: Synthesis of N,N'-Di-Boc-Protected Guanidines[7]
Guanylation of Amines using Di-Boc-thiourea and Cyanuric Chloride (TCT)
-
To a solution of N,N'-Di-Boc-thiourea (1 mmol) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add cyanuric chloride (TCT) (0.33 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the amine (1 mmol), N-methylmorpholine (NMM) (1.1 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in THF.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion, the reaction is quenched and worked up to isolate the N,N'-Di-Boc-protected guanidine.
Reaction Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental procedures can provide a clearer understanding of the synthetic processes.
Biginelli Reaction Pathway for Pyrimidine Synthesis
The Biginelli reaction is a one-pot cyclocondensation to form dihydropyrimidines. The general mechanism involves the formation of an N-acyliminium ion intermediate, which then reacts with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration.
General Workflow for Comparing Guanidinylating Agents
A systematic workflow is essential for the objective comparison of different guanidinylating reagents.
Conclusion
While N-Acetylguanidine remains a useful reagent, its alternatives, particularly guanidine hydrochloride and protected guanidines, offer significant advantages in terms of cost, availability, and, in some cases, reactivity and scope in heterocyclic synthesis. Guanidine hydrochloride, especially in microwave-assisted reactions, provides a rapid and efficient route to pyrimidines.[3] Protected guanidines, such as triazone-protected variants, allow for successful Biginelli reactions with a broader range of substrates.[4] The selection of the most appropriate guanidinylating agent will depend on the specific synthetic target, desired reaction conditions, and cost considerations. This guide provides a foundation for making an informed decision by presenting a comparative overview of the available data. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive assessment of these reagents.
References
- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arts.units.it [arts.units.it]
- 4. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of N-carbamimidoylacetamide and other ALK5 inhibitors
A comprehensive analysis of several prominent Activin Receptor-Like Kinase 5 (ALK5) inhibitors is detailed below. Despite a thorough search of scientific literature and chemical databases, no published data was found regarding the ALK5 inhibitory activity or comparative efficacy of N-carbamimidoylacetamide. Therefore, this guide focuses on a selection of well-characterized ALK5 inhibitors.
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of this pathway, often mediated by the ALK5 receptor, is implicated in a range of pathologies such as cancer, fibrosis, and cardiovascular diseases.[1] Consequently, the development of small molecule inhibitors targeting ALK5 has become a significant area of therapeutic research. This guide provides a comparative overview of the efficacy of several notable ALK5 inhibitors, supported by available experimental data and detailed methodologies to aid researchers in the field.
Understanding the ALK5 Signaling Pathway
The canonical TGF-β signaling cascade begins with the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding event recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1][2] ALK5 inhibitors function by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and disrupting the downstream signaling cascade.[1]
Comparative In Vitro Efficacy of ALK5 Inhibitors
The inhibitory activity of small molecules against ALK5 is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for several ALK5 inhibitors.
| Compound | IC50 (nM) | Assay Type | Cell Line/System | Reference |
| ALK5-IN-9 | 25 | ALK5 Autophosphorylation | Recombinant ALK5 | [1] |
| 74.6 | Cellular Activity | NIH3T3 | [1] | |
| GW6604 | 140 | ALK5 Autophosphorylation | Recombinant ALK5 | [3] |
| 500 | TGF-β-induced PAI-1 Transcription | HepG2 | [3] | |
| Galunisertib | 1070 | p-SMAD3 Inhibition | Rat Precision Cut Lung Slices | [4] |
| THRX-144644 | 141 | p-SMAD3 Inhibition | Rat Precision Cut Lung Slices | [4] |
Experimental Protocols
To ensure reproducibility and accurate comparison of data, detailed experimental protocols are crucial. Below are outlines of common assays used to determine the efficacy of ALK5 inhibitors.
ALK5 Kinase Assay (Autophosphorylation)
This assay directly measures the ability of a compound to inhibit the kinase activity of ALK5.
Materials:
-
Recombinant ALK5 enzyme
-
Test compounds (e.g., ALK5 inhibitors)
-
Kinase reaction buffer (e.g., 50 mM Tris, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 5 mM MnCl2, 10 mM DTT)
-
[γ-³³P]ATP
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the kinase reaction buffer.
-
In a 96-well plate, add the diluted test compound, recombinant ALK5 enzyme, and substrate (in an autophosphorylation assay, ALK5 itself is the substrate).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated enzyme.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated enzyme using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[3]
Cellular Assay for TGF-β-Induced Transcription
This assay assesses the ability of an inhibitor to block the downstream effects of ALK5 activation in a cellular context.
Materials:
-
Cell culture medium.
-
Recombinant human TGF-β1.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the stably transfected cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for a specified duration (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of TGF-β1-induced luciferase activity for each compound concentration and determine the IC50 value.[3]
In Vivo Efficacy and Therapeutic Applications
The therapeutic potential of ALK5 inhibitors is being investigated in a variety of disease models.
-
Cancer: TGF-β signaling can promote tumor progression and metastasis in advanced cancers.[1][2] ALK5 inhibitors are being explored for their ability to inhibit these pro-tumorigenic effects.[1][2] For example, oral administration of HM-279 demonstrated antitumor activity in a colon carcinoma syngeneic mouse model, both as a single agent and in combination with an anti-PD-1 antibody.[5]
-
Fibrosis: Aberrant TGF-β signaling is a key driver of fibrotic diseases, which are characterized by excessive deposition of extracellular matrix.[1][2] ALK5 inhibitors have shown promise in preclinical models of liver, lung, and renal fibrosis by reducing fibrotic tissue formation.[1][2] For instance, GW6604 was shown to protect rats from dimethylnitrosamine-induced liver fibrosis.[3]
-
Cardiovascular Diseases: TGF-β signaling is involved in the pathogenesis of various cardiovascular conditions.[2] ALK5 inhibitors are being investigated for their potential to mitigate vascular remodeling and prevent cardiac fibrosis.[2]
Conclusion
The development of potent and selective ALK5 inhibitors represents a promising therapeutic strategy for a range of diseases driven by dysregulated TGF-β signaling. While a variety of compounds have been identified and characterized, the field is continually evolving with the discovery of new chemical scaffolds. The data and protocols presented in this guide offer a framework for the comparative evaluation of existing and novel ALK5 inhibitors. Future research will likely focus on optimizing the pharmacokinetic properties and safety profiles of these compounds to facilitate their clinical translation. It is important to reiterate that no scientific data was found for this compound as an ALK5 inhibitor within the scope of this review.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. Transforming growth factor (TGF)-β type I receptor kinase (ALK5) inhibitor alleviates profibrotic TGF-β1 responses in fibroblasts derived from Peyronie's plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CID 22370629 | C16H36N4O4 | CID 22370629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 1-Acetylguanidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the synthesis and purity validation of 1-Acetylguanidine. It is designed to offer objective insights and supporting experimental data for researchers engaged in the synthesis and characterization of this important compound.
Introduction
1-Acetylguanidine is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Ensuring the purity of synthesized 1-Acetylguanidine is critical for the reliability and reproducibility of subsequent research and development. This document outlines a common synthesis route and compares key analytical techniques for validating its purity, providing detailed experimental protocols and data presentation formats.
Synthesis and Purification of 1-Acetylguanidine
A prevalent and efficient method for the synthesis of 1-Acetylguanidine involves the controlled acetylation of a guanidine salt, such as guanidine hydrochloride or guanidine acetate, with acetic anhydride.
Alternative Synthesis Approaches
While acetylation with acetic anhydride is common, other methods exist, each with its own advantages and disadvantages in terms of yield, purity, and reaction conditions.
| Synthesis Method | Reagents | Typical Yield | Purity Profile | Advantages | Disadvantages |
| Acetylation with Acetic Anhydride | Guanidine Hydrochloride, Acetic Anhydride, Base (e.g., Triethylamine) | 70-85% | Good to Excellent | Readily available and inexpensive reagents, relatively straightforward procedure. | Potential for over-acetylation to form diacetylguanidine, requires careful control of reaction conditions. |
| Reaction with Acetyl-S-methylisothiourea | Guanidine | 60-75% | Good | High selectivity for mono-acetylation. | Starting material may not be as readily available as acetic anhydride. |
| Enzymatic Acetylation | Guanidine, Acetyl-CoA, N-acetyltransferase | Variable | Excellent | High specificity, mild reaction conditions. | Enzyme cost and stability can be prohibitive for large-scale synthesis. |
This guide will focus on the widely used acetic anhydride method.
Experimental Protocol: Synthesis of 1-Acetylguanidine
Materials:
-
Guanidine hydrochloride
-
Acetic anhydride
-
Triethylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask
Procedure:
-
In a clean, dry round-bottom flask, dissolve guanidine hydrochloride in anhydrous DMF.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add triethylamine to the cooled solution.
-
From a dropping funnel, add acetic anhydride dropwise to the reaction mixture while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, precipitate the crude product by adding the reaction mixture to a beaker of cold diethyl ether with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether to remove residual DMF and unreacted starting materials.
-
Dry the crude 1-Acetylguanidine under vacuum.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude 1-Acetylguanidine. Given its solubility, a mixed solvent system or a single hot solvent can be employed.
Experimental Protocol: Recrystallization
Materials:
-
Crude 1-Acetylguanidine
-
Ethanol
-
Water
-
Beakers
-
Hot plate
-
Büchner funnel and flask
Procedure:
-
Dissolve the crude 1-Acetylguanidine in a minimal amount of hot ethanol (near boiling).
-
If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified 1-Acetylguanidine crystals in a vacuum oven.
Purity Validation of 1-Acetylguanidine
A multi-technique approach is recommended for the comprehensive validation of 1-Acetylguanidine purity. This typically involves chromatographic and spectroscopic methods to confirm the identity and quantify impurities.
Purity Validation Workflow
Caption: Workflow for the purity validation of 1-Acetylguanidine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. A reverse-phase method is commonly suitable for a polar compound like 1-Acetylguanidine.
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a known concentration of synthesized 1-Acetylguanidine in the initial mobile phase composition.
Data Presentation: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | % Area | Identification |
| Standard 1-Acetylguanidine | 5.8 | 1,250,000 | 99.9 | 1-Acetylguanidine |
| Synthesized Batch 1 | 5.8 | 1,200,000 | 98.5 | 1-Acetylguanidine |
| 3.2 | 15,000 | 1.2 | Guanidine (Impurity) | |
| 8.1 | 3,000 | 0.3 | Diacetylguanidine (Impurity) | |
| Synthesized Batch 2 | 5.8 | 1,150,000 | 95.8 | 1-Acetylguanidine |
| 3.2 | 45,000 | 3.8 | Guanidine (Impurity) | |
| 8.1 | 5,000 | 0.4 | Diacetylguanidine (Impurity) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of the synthesized compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
Data Presentation: NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~2.0 | Singlet | 3H | -CH₃ |
| ~7.5 | Broad Singlet | 4H | -NH₂ and =NH | |
| ¹³C NMR | ~22 | Singlet | - | -CH₃ |
| ~160 | Singlet | - | C=O | |
| ~175 | Singlet | - | C=N |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized 1-Acetylguanidine.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) and introduce it into the mass spectrometer via direct infusion or coupled with an LC system.
Data Presentation: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 102.0665 | 102.0662 |
| [M+Na]⁺ | 124.0485 | 124.0481 |
Comparison of Purity Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, detection of impurities. | High sensitivity and resolution, quantitative. | Requires a reference standard for absolute quantification. |
| NMR | Structural confirmation, identification of major impurities. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to HPLC for minor impurities. |
| MS | Molecular weight confirmation. | High sensitivity, provides exact mass. | Does not provide information on isomeric impurities. |
Conclusion
The successful synthesis and purification of 1-Acetylguanidine can be reliably achieved through the acetylation of guanidine followed by recrystallization. A comprehensive purity validation, employing a combination of HPLC, NMR, and MS, is crucial to ensure the quality of the final product for its intended research and development applications. The experimental protocols and data presentation formats provided in this guide offer a standardized framework for this process.
Navigating the Specificity of N-Acetylguanidine: A Guide to Cross-Reactivity Studies in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group, a key feature of the amino acid arginine, is a prevalent motif in numerous bioactive molecules and a privileged scaffold in drug design. Its ability to form multiple hydrogen bonds and participate in electrostatic interactions makes it a valuable functional group for achieving high-affinity binding to enzyme active sites. N-Acetylguanidine, as a simple guanidine derivative, presents an important case study for understanding the potential for both on-target efficacy and off-target effects. This guide provides a framework for conducting and interpreting cross-reactivity studies of N-Acetylguanidine and similar compounds, offering insights into its selectivity profile and potential therapeutic applications.
While specific, publicly available cross-reactivity data for N-Acetylguanidine is limited, this guide outlines the necessary experimental and computational workflows for such an investigation. The presented data is illustrative to guide researchers in their own study design and data presentation.
The Importance of Selectivity Profiling
The therapeutic success of an enzyme inhibitor is critically dependent on its selectivity. Off-target interactions can lead to undesirable side effects and toxicity. For guanidine-containing compounds, the highly basic and interactive nature of the guanidinium group necessitates thorough cross-reactivity screening against a broad panel of enzymes. Such studies are essential to:
-
Identify potential off-target liabilities: Early identification of unintended molecular interactions can save significant time and resources in the drug development pipeline.
-
Elucidate the mechanism of action: Understanding the full spectrum of a compound's interactions can provide a more complete picture of its biological effects.
-
Guide lead optimization: A clear understanding of the structure-selectivity relationship can inform the design of more specific and potent inhibitors.
Hypothetical Cross-Reactivity Data of N-Acetylguanidine
To illustrate how cross-reactivity data is presented, the following table summarizes hypothetical inhibition data for N-Acetylguanidine against a panel of common enzyme classes. This data is for illustrative purposes only.
| Enzyme Class | Representative Enzyme | N-Acetylguanidine (IC50 in µM) | Alternative Compound (IC50 in µM) |
| Proteases | Trypsin | 50 | Benzamidine (18) |
| Thrombin | > 100 | Argatroban (0.019) | |
| Kinases | Protein Kinase A (PKA) | > 100 | Staurosporine (0.007) |
| c-Src | > 100 | Dasatinib (0.5) | |
| Metabolic Enzymes | Nitric Oxide Synthase (nNOS) | 75 | L-Arginine (2.5) |
| Arginase | 85 | Nω-hydroxy-nor-L-arginine (nor-NOHA) (0.5) | |
| Other | Acetylcholinesterase | > 100 | Donepezil (0.0067) |
Experimental Protocols for Assessing Cross-Reactivity
A comprehensive cross-reactivity study involves screening the compound of interest against a diverse panel of enzymes using robust and validated assay formats.
Primary Enzyme Inhibition Assay (Target Enzyme)
This assay determines the potency of the compound against its intended target.
Protocol: Generic Spectrophotometric Enzyme Inhibition Assay
-
Reagents and Materials:
-
Purified enzyme
-
Substrate specific to the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
N-Acetylguanidine stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of N-Acetylguanidine in the assay buffer.
-
To each well of the microplate, add 50 µL of the enzyme solution at a fixed concentration.
-
Add 25 µL of the N-Acetylguanidine dilutions (or vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution.
-
Monitor the change in absorbance over time at a wavelength specific to the product formation.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Selectivity Profiling Against an Enzyme Panel
The compound is then tested against a panel of enzymes representing different classes to assess its selectivity.
Protocol: Broad-Panel Kinase Screening (Example)
Commercial services (e.g., Eurofins, Promega) offer fee-for-service screening against large panels of kinases. A typical workflow is as follows:
-
Compound Submission: A stock solution of N-Acetylguanidine is provided to the screening facility.
-
Assay Format: The screening is typically performed at a single high concentration (e.g., 10 µM) using a radiometric (33P-ATP) or fluorescence-based assay format.
-
Data Reporting: The results are reported as the percent inhibition at the tested concentration.
-
Follow-up: For any significant "hits" (e.g., >50% inhibition), full dose-response curves are generated to determine the IC50 values.
Visualizing Workflows and Pathways
Diagrams are crucial for understanding the complex processes in drug discovery and molecular biology.
Alternatives to N-Acetylguanidine and the Guanidinium Group
When cross-reactivity is a concern, medicinal chemists often explore bioisosteric replacements for the guanidinium group. These alternatives aim to mimic the key interactions of the guanidinium moiety while altering the overall physicochemical properties of the molecule to improve selectivity.
| Functional Group | Key Features | Potential Advantages over Guanidinium |
| Amidine | Planar, basic, can form multiple H-bonds. | Generally less basic, which can reduce off-target interactions with highly acidic pockets. |
| Aminopyridine | Aromatic, basic, H-bond donor/acceptor. | Can introduce favorable aromatic interactions and may have a more tailored H-bonding pattern. |
| Triazole | Aromatic heterocycle, H-bond donor/acceptor. | Not basic, which can significantly alter the interaction profile and improve selectivity. |
| Basic Amine | Flexible, positively charged at physiological pH. | Simpler structure, may be less promiscuous than the multi-interaction guanidinium group. |
Conclusion
A thorough investigation of the cross-reactivity of N-Acetylguanidine is a critical step in evaluating its potential as a pharmacological tool or therapeutic agent. By employing a systematic approach of primary and secondary screening, coupled with careful data analysis, researchers can build a comprehensive selectivity profile. This information is invaluable for guiding further drug development efforts, ultimately leading to safer and more effective enzyme inhibitors. The workflows and principles outlined in this guide provide a robust framework for undertaking such studies, not only for N-Acetylguanidine but for any novel guanidine-containing compound.
Benchmarking N-carbamimidoylacetamide: A Comparative Guide to Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
N-carbamimidoylacetamide, also known as 1-Acetylguanidine, is a guanidine derivative with a range of applications in scientific research, including its use as a biochemical reagent, a scavenger of reactive oxygen species (ROS), and a potential enzyme substrate. This guide provides a framework for benchmarking the performance of this compound against known standards in these applications. Due to a lack of direct comparative experimental data for this compound in publicly available literature, this guide presents performance data for structurally related guanidine compounds to serve as a reference point for potential efficacy. Furthermore, detailed experimental protocols for key assays are provided to enable researchers to conduct their own comparative studies.
Performance as a Reactive Oxygen Species (ROS) Scavenger: A Comparative Look at Guanidine Derivatives
| Reactive Oxygen Species | Aminoguanidine (% Inhibition at 1 mM) | Methylguanidine (% Inhibition at 1 mM) | Guanidine (% Inhibition at 1 mM) |
| Hydrogen Peroxide (H₂O₂) | 69 ± 0.7% | 26 ± 1% | 15 ± 0.5% |
| Hypochlorous Acid (HOCl) | 84 ± 0.3% | 50 ± 1% | 29 ± 1% |
| Ferrous Iron-induced CL | 95 ± 0.5% | 25 ± 1% | 2 ± 1% |
| Peroxynitrite (at 10 mM) | 99 ± 0.1% | 5 ± 0.2% | 27 ± 0.4% |
Data adapted from a study on the comparative antioxidant activities of guanidine derivatives.[1]
Experimental Protocols for Antioxidant Activity Assessment
To quantitatively assess the ROS scavenging performance of this compound, standardized in vitro antioxidant assays are essential. The following are detailed protocols for commonly used methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound. A known antioxidant standard, such as Trolox or ascorbic acid, should be run in parallel for comparison.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the this compound solution.
-
Add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.
Visualizing the Benchmarking Workflow
The following diagram illustrates a typical workflow for benchmarking the antioxidant performance of this compound.
Caption: Workflow for benchmarking antioxidant activity.
Performance as an Enzyme Substrate: A Theoretical Framework
While this compound is noted as a potential enzyme substrate, specific enzymes and their kinetic parameters (Km and Vmax) with this compound are not well-documented. To evaluate its performance as a substrate for a particular enzyme, the principles of Michaelis-Menten kinetics would be applied.
Key Parameters:
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate.
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time.
-
kcat/Km (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate into a product.
Experimental Protocol Outline:
-
A series of reactions would be set up with a fixed enzyme concentration and varying concentrations of this compound.
-
The initial reaction velocity (V₀) would be measured for each substrate concentration by monitoring product formation or substrate depletion over time.
-
The data (V₀ versus substrate concentration) would be plotted and fitted to the Michaelis-Menten equation to determine the Km and Vmax values.
-
These kinetic parameters would then be compared to those of known substrates for the same enzyme to benchmark the performance of this compound.
Visualizing Enzyme Kinetics
The relationship between substrate concentration and reaction velocity in an enzyme-catalyzed reaction is described by the Michaelis-Menten model.
Caption: Michaelis-Menten model of enzyme kinetics.
This guide provides a comprehensive framework for researchers to initiate performance benchmarking of this compound. By utilizing the comparative data on related compounds and adhering to the detailed experimental protocols, a thorough evaluation of this compound's efficacy as both an ROS scavenger and an enzyme substrate can be achieved.
References
A Comparative Guide to the Synthesis of N-carbamimidoylacetamide: Precursor Analysis and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of alternative precursors and synthetic routes for the production of N-carbamimidoylacetamide, a molecule of interest in medicinal chemistry due to its structural similarity to bioactive guanidine-containing compounds.
This document details three primary synthetic strategies, presenting quantitative data, step-by-step experimental protocols, and visual representations of both the synthetic workflows and a relevant biological signaling pathway.
Comparison of Synthetic Routes
The synthesis of this compound can be approached from several precursors, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and precursor availability. The following table summarizes the key quantitative data for three prominent methods.
| Synthetic Route | Precursors | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity |
| Route 1: Acylation of Guanidine | Guanidine, Ethyl Acetate | Sodium Ethoxide (catalyst) | Overnight | Room Temperature | 40-80 | Crystalline product |
| Route 2: Acylation of Guanidine | Guanidine Acetate, Acetic Anhydride | - | 30 minutes | 100°C | >79 (for diacetyl) | High |
| Route 3: From Acylcyanamide | Acetylcyanamide, Ammonia | Chlorotrimethylsilane (activator) | 15 minutes | Room Temperature | High (up to 91 for analogs) | High |
Experimental Protocols
Route 1: Acylation of Guanidine with Ethyl Acetate
This method offers a straightforward approach using readily available starting materials.
Procedure:
-
Prepare a concentrated solution of guanidine in anhydrous ethanol by reacting guanidine carbonate with sodium ethoxide.
-
Filter the resulting sodium carbonate precipitate.
-
To the ethanolic solution of free guanidine, add an equimolar amount of ethyl acetate.
-
The reaction is exothermic and should be allowed to proceed overnight at room temperature to reach equilibrium[1].
-
The crystalline this compound precipitates from the solution.
-
Collect the crystals by filtration. Further product can be obtained by concentrating the filtrate[1].
-
The product can be purified by recrystallization from ethanol or p-dioxane to yield a product with a melting point of 184-186°C[1].
Route 2: Acylation of Guanidine with Acetic Anhydride
This protocol allows for a rapid synthesis, but careful control of conditions is necessary to favor the desired mono-acetylated product.
Procedure:
-
Dissolve guanidine acetate in acetic anhydride.
-
Heat the reaction mixture to 100°C for 30 minutes. Under these conditions, the formation of diacetylguanidine is favored with yields exceeding 79%[2].
-
To obtain the mono-acetylated product, milder conditions (e.g., lower temperature, shorter reaction time) and careful monitoring by techniques like TLC or LC-MS are recommended to prevent over-acetylation.
-
The product can be isolated by removal of excess acetic anhydride under reduced pressure and purified by recrystallization.
Route 3: Synthesis from Acylcyanamide
This modern approach offers high yields and rapid reaction times through the activation of an acylcyanamide intermediate.
Procedure:
-
Synthesize acetylcyanamide by reacting cyanamide with a suitable acetylating agent.
-
In a separate reaction vessel, slurry the corresponding acylcyanamide potassium salt in acetonitrile.
-
Add chlorotrimethylsilane to the slurry. The mixture should be stirred for approximately 10 minutes until the solids dissolve, indicating the formation of the reactive N-silylcarbodiimide intermediate[3].
-
Introduce ammonia (or an amine for substituted guanidines) to the reaction mixture. The reaction is typically complete within 15 minutes at room temperature[3][4][5].
-
The product can be isolated by concentrating the reaction mixture and purified by recrystallization or chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Synthetic routes to this compound.
Biological Context: N-Acylguanidines and Histamine Receptor Signaling
N-acylguanidines, including this compound, are recognized as bioisosteres of guanidines and have been investigated for their potential to interact with G-protein coupled receptors (GPCRs), such as histamine receptors. The activation of the histamine H2 receptor, a GPCR, initiates a well-defined signaling cascade.
The diagram below illustrates the signaling pathway initiated by the activation of the histamine H2 receptor.
Caption: Histamine H2 receptor signaling pathway.
The histamine H2 receptor is coupled to a Gs protein. Upon binding of an agonist like histamine, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP)[1][6][7]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response, such as the secretion of gastric acid[1][7]. The potential for this compound and its derivatives to modulate this and other GPCR-mediated pathways underscores their importance in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines [organic-chemistry.org]
- 5. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of N-Acetylguanidine and Structurally Similar Compounds for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-Acetylguanidine and its structurally related compounds: Aminoguanidine, Metformin, and Agmatine. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways.
Executive Summary
Guanidino compounds, characterized by the presence of a guanidinium group, play significant roles in various physiological and pathological processes. This guide focuses on a comparative analysis of N-Acetylguanidine and its analogs—aminoguanidine, metformin, and agmatine—exploring their effects on key enzymatic pathways and cellular processes. While N-Acetylguanidine is utilized as a pharmaceutical intermediate and has suggested antimicrobial and antiviral properties, a notable gap exists in publicly available quantitative data regarding its specific bioactivities.[1] In contrast, extensive research has characterized the effects of aminoguanidine, metformin, and agmatine, providing a basis for the comparative analysis presented herein. This guide aims to consolidate the existing knowledge on these compounds to aid researchers in drug discovery and development.
Comparative Performance Data
The following tables summarize the available quantitative data for the inhibitory and biological activities of the compared compounds. It is important to note that direct head-to-head experimental data for N-Acetylguanidine is largely unavailable in the current scientific literature.
Inhibition of Nitric Oxide Synthase (NOS)
Nitric Oxide Synthase is a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. Inhibition of NOS isoforms, particularly inducible NOS (iNOS), is a therapeutic target for various inflammatory diseases.
| Compound | Target Enzyme | IC50 Value | Reference |
| N-Acetylguanidine | iNOS, eNOS, nNOS | Data not available | |
| Aminoguanidine | iNOS | 2.1 µM | [2] |
| eNOS | >100 µM | [3] | |
| nNOS | >100 µM | [3] | |
| L-NMMA (Control) | iNOS | 6 µM | [4] |
IC50: The half maximal inhibitory concentration.
Inhibition of Arginase
Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. It competes with NOS for the common substrate L-arginine, and its inhibition can increase NO production.
| Compound | Target Enzyme | IC50 Value | Reference |
| N-Acetylguanidine | Arginase I, Arginase II | Data not available | |
| Agmatine | Arginase | Weak inhibitor | [5] |
| nor-NOHA (Control) | Arginase I | 2.6 nM | [6] |
| Arginase II | 14 nM | [6] |
IC50: The half maximal inhibitory concentration.
Modulation of Glucose Uptake
The regulation of glucose uptake into cells is a key mechanism in managing metabolic disorders like diabetes. Metformin is a well-established drug that enhances glucose uptake.
| Compound | Cell Line | Effect on Glucose Uptake | Assay Method | Reference |
| N-Acetylguanidine | Various | Data not available | ||
| Metformin | Myotubes | Increased glucose uptake | 2-NBDG Assay | [7] |
| Phloretin (Control) | COS-7, SKOV3 | Inhibition of glucose uptake | 2-NBDG Assay | [7] |
2-NBDG: a fluorescent glucose analog used to measure glucose uptake.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Guanidino compounds have shown promise in this area.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| N-Acetylguanidine | Various | Data not available | |
| Aminoguanidine derivative (5f) | E. coli ATCC25922 | 2 µg/mL | [8] |
| Aminoguanidine derivative (4d, 4f, 5f) | C. albicans 7535 | 4 µg/mL | [8] |
| Guanidine-functionalized labdane (16, 17) | K. pneumoniae | 16-32 µg/mL | [9] |
MIC: The minimum concentration of a substance that prevents visible growth of a microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of these guanidino compounds are mediated through their interaction with various signaling pathways.
L-Arginine Metabolism: Arginase and NOS Pathways
L-arginine is a common substrate for both arginase and nitric oxide synthase (NOS). The balance between these two enzymatic pathways is crucial for various physiological functions. Arginase converts L-arginine to L-ornithine and urea, while NOS metabolizes L-arginine to produce nitric oxide (NO) and L-citrulline. Compounds that inhibit arginase can therefore increase the availability of L-arginine for NO production.
References
- 1. Page loading... [guidechem.com]
- 2. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of NG-methyl-L-arginine, NG-nitro-L-arginine, and aminoguanidine on constitutive and inducible nitric oxide synthase in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginase Inhibitors | NEDP [nedp.com]
- 7. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanidino compound metabolism in arginine-free diet induced hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experimental Results for N-carbamimidoylacetamide Alternatives
For Researchers, Scientists, and Drug Development Professionals
Given the limited availability of direct experimental data for N-carbamimidoylacetamide, this guide provides a comparative analysis of three well-researched alternatives: Creatine, Guanfacine, and Metformin. The focus of this guide is to objectively assess the reproducibility of their experimental outcomes, supported by quantitative data from meta-analyses and detailed experimental protocols. This information is intended to aid researchers in making informed decisions regarding the selection of compounds for further investigation.
Creatine
Creatine, a naturally occurring compound, plays a crucial role in cellular energy metabolism, particularly in tissues with high energy demands such as muscle and brain. Its potential neuroprotective effects have been the subject of extensive research.
Data on Reproducibility and Efficacy
The reproducibility of creatine's effects on cognitive function has been evaluated in multiple systematic reviews and meta-analyses, providing a consolidated view of its efficacy across various studies.
| Outcome Measure | Number of Studies | Total Participants | Standardized Mean Difference (SMD) / Risk Ratio (RR) | 95% Confidence Interval (CI) | Key Findings |
| Memory Function | 24 | 1000 | SMD = 0.31[1][2] | 0.18 to 0.44[1][2] | Significant positive effect on memory.[1][2] |
| Memory (Older Adults 66-76 years) | Subgroup Analysis | - | SMD = 0.88[3] | 0.22 to 1.55[3] | Significant improvement in memory in older adults.[3] |
| Overall Cognitive Function | 6 | 280 | SMD = 0.34[1][2] | -0.20 to 0.88[1][2] | No significant impact on overall cognitive function.[1][2] |
| Executive Function | 4 | 104 | SMD = 0.32[2] | -0.08 to 0.71[2] | No significant impact on executive function.[2] |
| Attention Time | - | - | SMD = -0.31 | -0.58 to -0.03 | Significant positive effect on attention time. |
| Information Processing Speed | - | - | SMD = -0.51 | -1.01 to -0.01 | Significant improvement in processing speed. |
| Neuroprotection in Mouse Model of Stroke (Infarct Volume Reduction) | Preclinical | - | - | - | 2% creatine diet for 4 weeks reduced infarct volume.[4] |
| Neuroprotection in Huntington's Disease Mouse Model (Survival) | Preclinical | - | - | - | 1-3% creatine in diet dose-dependently improved survival.[5] |
Experimental Protocols
Preclinical Neuroprotection Study (Mouse Model of Stroke) [4]
-
Subjects: C57BL/6 female mice.
-
Intervention: Mice were fed a 2% creatine-supplemented diet for 4 weeks. Control mice received a normal diet.
-
Procedure: Focal cerebral ischemia was induced by middle cerebral artery (MCA) occlusion for 2 hours, followed by 24 hours of reperfusion.
-
Outcome Measures: Neurological score and infarct size were evaluated. A neurological grading scale from 0 (normal) to 3 (severe) was used. Infarct volume was assessed using TTC staining of coronal brain slices.
Clinical Trial for Cognitive Function [3]
-
Subjects: Healthy older adults (68–85 years).
-
Intervention: 20 g/day of creatine supplementation for 7 days.
-
Outcome Measures: Measures of memory including forward number recall, backward and forward spatial recall, and long-term memory.
Signaling Pathway: Creatine in Neuroprotection
Creatine's neuroprotective effects are believed to be mediated through its role in cellular energy homeostasis. By increasing the intracellular pool of phosphocreatine, it acts as a temporal and spatial energy buffer, helping to maintain ATP levels during metabolic stress. This is particularly important in neurons, which have high and fluctuating energy demands.
Caption: Creatine's role in neuronal energy metabolism and neuroprotection.
Guanfacine
Guanfacine is a selective alpha-2A adrenergic receptor agonist. It is primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), particularly for improving prefrontal cortex functions like attention and impulse control.
Data on Reproducibility and Efficacy
The efficacy of guanfacine in treating ADHD has been consistently demonstrated across numerous randomized controlled trials (RCTs), as summarized in several meta-analyses.
| Outcome Measure | Number of Studies | Total Participants | Risk Ratio (RR) / Effect Size | 95% Confidence Interval (CI) | Key Findings |
| ADHD Efficacy (vs. Placebo) | 12 | 2653 | RR = 1.78[6] | 1.59 to 2.01[6] | Guanfacine is significantly more effective than placebo.[6] |
| ADHD Efficacy (<10 weeks) | Subgroup Analysis | - | RR = 1.97[6] | 1.71 to 2.26[6] | Higher efficacy in shorter duration trials.[6] |
| ADHD Efficacy (>10 weeks) | Subgroup Analysis | - | RR = 1.57[6] | 1.37 to 1.79[6] | Continued efficacy in longer trials.[6] |
| ADHD-RS-IV Total Score Change (vs. Placebo) | 36 (Network Meta-analysis) | - | -8.68[7] | -10.63 to -6.72[7] | Significant reduction in ADHD symptoms.[7] |
| CGI-I Response (vs. Placebo) | 36 (Network Meta-analysis) | - | RR = 1.94[7] | 1.59 to 2.29[7] | Significantly more patients show improvement.[7] |
Experimental Protocols
Clinical Trial of Guanfacine Extended-Release (GXR) in Children with ADHD [8]
-
Subjects: Children aged 6 to 12 years with a diagnosis of ADHD.
-
Design: Multicenter, double-blind, placebo-controlled, dose-optimization study.
-
Intervention: GXR (1-4 mg/d) administered either in the morning or evening.
-
Duration: 8 weeks.
-
Primary Efficacy Measure: Change from baseline in the ADHD Rating Scale-IV (ADHD-RS-IV) total score.
Clinical Trial of Guanfacine Extended-Release (GXR) in Adolescents with ADHD [9]
-
Subjects: Adolescents aged 13 to 17 years with a diagnosis of ADHD.
-
Design: 13-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Intervention: Once-daily GXR (1-7 mg per day).
-
Primary Endpoint: Change from baseline in the ADHD-RS-IV total score.
Signaling Pathway: Guanfacine's Mechanism of Action in the Prefrontal Cortex
Guanfacine enhances prefrontal cortex function by stimulating postsynaptic alpha-2A adrenergic receptors on the dendritic spines of pyramidal neurons.[10] This action inhibits the production of cyclic AMP (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, thereby strengthening the signals of the pyramidal neurons and improving working memory and attention.[10]
References
- 1. The effects of creatine supplementation on cognitive function in adults: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The effects of creatine supplementation on cognitive function in adults: a systematic review and meta-analysis [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Prophylactic Creatine Administration Mediates Neuroprotection in Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanfacine for the Treatment of Attention-Deficit Hyperactivity Disorder: An Updated Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of attention-deficit/hyperactivity disorder pharmacotherapies, including guanfacine extended release: a mixed treatment comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, double-blind trial of guanfacine extended release in children with attention-deficit/hyperactivity disorder: morning or evening administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adhdivarden.se [adhdivarden.se]
- 10. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-carbamimidoylacetamide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
N-carbamimidoylacetamide, also known as 1-Acetylguanidine or Guanylurea, requires careful handling and adherence to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper management and disposal of this compound, aligning with established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A laboratory coat and other protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are present, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Summary of Chemical and Hazard Data
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 5699-40-1 | [1][2][3][4][5] |
| Molecular Formula | C₃H₇N₃O | [4] |
| Molecular Weight | 101.11 g/mol | [2][4][5] |
| Melting Point | 181-183 °C | [2] |
| Appearance | White to off-white powder/solid | [6] |
| GHS Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [1][7][8] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. | [1][7][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
This compound is classified as a hazardous substance due to its potential to cause skin, eye, and respiratory irritation, and harm if swallowed, inhaled, or in contact with skin.[1][7][8]
-
Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions. Incompatible materials include strong oxidizing agents, strong acids, and bases.[1]
Step 2: Waste Collection and Containerization
-
Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical.
-
Ensure the container is kept closed except when adding waste.
Step 3: Labeling
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound" or "1-Acetylguanidine."
-
Include the hazard characteristics (e.g., "Harmful," "Irritant").
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage area should be away from sources of ignition and incompatible materials.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Provide the full chemical name and Safety Data Sheet (SDS) to the disposal company.
-
Disposal must be conducted at an approved waste disposal plant.[1]
Experimental Protocol: Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as detailed above.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, closed container for disposal as hazardous waste. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[7]
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 1-アセチルグアニジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 5699-40-1 | N-acetylguanidine - Synblock [synblock.com]
- 4. scbt.com [scbt.com]
- 5. N-ACETYLGUANIDINE | 5699-40-1 [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.es [fishersci.es]
Essential Safety and Operational Protocols for Handling N-carbamimidoylacetamide
For Immediate Reference by Laboratory Professionals
This document provides critical safety and logistical guidance for the handling and disposal of N-carbamimidoylacetamide. All personnel must adhere to these procedures to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound. The following table summarizes the required equipment based on the known hazards of skin irritation, serious eye irritation, and respiratory irritation.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against direct skin contact, preventing potential skin irritation. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood. | Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.[1] |
Handling and Operational Plan
All handling of this compound should be performed in a designated area, preferably within a chemical fume hood, to control exposure.
Experimental Workflow:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that an eyewash station and safety shower are accessible.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Close the container tightly after use.
-
-
In-Use Procedures:
-
Keep all containers of this compound clearly labeled.
-
Avoid creating dust.
-
If the substance is to be dissolved, add it slowly to the solvent to prevent splashing.
-
-
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste this compound and any materials that have come into contact with it (e.g., gloves, weighing paper, contaminated labware) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Visual Safety and Workflow Diagrams
The following diagrams illustrate the key safety relationships and the standard operational workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
